molecular formula C11H21N3O5S B096318 H-Met-Ala-Ser-OH CAS No. 17351-33-6

H-Met-Ala-Ser-OH

Numéro de catalogue: B096318
Numéro CAS: 17351-33-6
Poids moléculaire: 307.37 g/mol
Clé InChI: WXHHTBVYQOSYSL-FXQIFTODSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Met-Ala-Ser is an oligopeptide.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O5S/c1-6(9(16)14-8(5-15)11(18)19)13-10(17)7(12)3-4-20-2/h6-8,15H,3-5,12H2,1-2H3,(H,13,17)(H,14,16)(H,18,19)/t6-,7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXHHTBVYQOSYSL-FXQIFTODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CO)C(=O)O)NC(=O)C(CCSC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCSC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30332164
Record name Met-Ala-Ser
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17351-33-6
Record name Met-Ala-Ser
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Met-Ala-Ser
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Elucidation of the Chemical Structure of Methionyl-Alanyl-Serine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies employed in the structural elucidation of the tripeptide Methionyl-Alanyl-Serine (Met-Ala-Ser). The document details the synthetic route via Solid-Phase Peptide Synthesis (SPPS) and the analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), used for its characterization. All presented data is representative of the expected results for a successful synthesis and purification of the target peptide.

Introduction

Methionyl-Alanyl-Serine is a tripeptide with the chemical formula C11H21N3O5S.[1] Its structure consists of three amino acid residues linked by peptide bonds in the sequence Methionine - Alanine - Serine. The precise characterization of such peptides is crucial for their application in research and drug development, ensuring purity, correct sequence, and conformation. This guide outlines the standard procedures for the synthesis and structural verification of this tripeptide.

Synthesis of Methionyl-Alanyl-Serine via Solid-Phase Peptide Synthesis (SPPS)

The synthesis of Methionyl-Alanyl-Serine is efficiently achieved using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support.

Experimental Protocol for SPPS

The synthesis follows a cyclical process of deprotection, coupling, and washing.

  • Resin Swelling: 2-Chlorotrityl chloride resin is swelled in N,N-Dimethylformamide (DMF) for 1 hour.

  • First Amino Acid Attachment (Serine): Fmoc-Ser(tBu)-OH is attached to the resin in the presence of Diisopropylethylamine (DIPEA) in DMF. The reaction is allowed to proceed for 2 hours.

  • Capping: Any unreacted sites on the resin are capped using a solution of methanol (B129727) in DIPEA.

  • Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of Serine by treating the resin with 20% piperidine (B6355638) in DMF for 20 minutes.

  • Coupling of the Second Amino Acid (Alanine): Fmoc-Ala-OH is activated with HBTU and DIPEA in DMF and then added to the resin. The coupling reaction proceeds for 2 hours.

  • Fmoc Deprotection: The Fmoc group is removed from Alanine with 20% piperidine in DMF.

  • Coupling of the Third Amino Acid (Methionine): Fmoc-Met-OH is activated and coupled to the deprotected N-terminus of the dipeptide on the resin.

  • Final Fmoc Deprotection: The Fmoc group is removed from Methionine.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed by treatment with a cleavage cocktail of Trifluoroacetic acid (TFA), water, and Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v) for 2 hours.

  • Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Diagram of the SPPS Workflow:

spss_workflow Resin Resin Swelling Attach_Ser Attach Fmoc-Ser(tBu)-OH Resin->Attach_Ser Deprotect1 Fmoc Deprotection Attach_Ser->Deprotect1 Couple_Ala Couple Fmoc-Ala-OH Deprotect1->Couple_Ala Deprotect2 Fmoc Deprotection Couple_Ala->Deprotect2 Couple_Met Couple Fmoc-Met-OH Deprotect2->Couple_Met Deprotect3 Final Fmoc Deprotection Couple_Met->Deprotect3 Cleave Cleavage & Deprotection Deprotect3->Cleave Purify RP-HPLC Purification Cleave->Purify Final_Peptide Met-Ala-Ser Purify->Final_Peptide

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for Methionyl-Alanyl-Serine.

Structural Elucidation

The purified tripeptide is subjected to NMR spectroscopy and mass spectrometry to confirm its primary structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for the structural confirmation of the tripeptide.

  • Sample Preparation: 5 mg of purified Methionyl-Alanyl-Serine is dissolved in 0.5 mL of Deuterium Oxide (D₂O).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 500 MHz NMR spectrometer at 298 K.

  • Data Processing: The acquired data is processed using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

The following tables summarize the expected chemical shifts for Methionyl-Alanyl-Serine.

Table 1: Hypothetical ¹H NMR Data for Methionyl-Alanyl-Serine in D₂O

Atom AssignmentChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
Met α-CH4.15t7.5
Met β-CH₂2.10m
Met γ-CH₂2.60t7.8
Met ε-CH₃2.15s
Ala α-CH4.30q7.2
Ala β-CH₃1.45d7.2
Ser α-CH4.50t6.0
Ser β-CH₂3.90dd11.5, 6.0

Table 2: Hypothetical ¹³C NMR Data for Methionyl-Alanyl-Serine in D₂O

Atom AssignmentChemical Shift (ppm)
Met C=O174.5
Met α-C54.2
Met β-C30.8
Met γ-C30.1
Met ε-C15.3
Ala C=O176.8
Ala α-C51.5
Ala β-C18.2
Ser C=O173.0
Ser α-C57.1
Ser β-C62.5
Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight of the tripeptide and to confirm its amino acid sequence through fragmentation analysis (MS/MS).

  • Sample Preparation: The purified peptide is dissolved in a solution of 50% acetonitrile (B52724) and 0.1% formic acid in water to a final concentration of 10 µM.

  • Data Acquisition: The sample is infused into an ESI-MS system. The mass spectrum is acquired in positive ion mode over a mass-to-charge (m/z) range of 100-1000. For MS/MS analysis, the protonated molecular ion [M+H]⁺ is selected and subjected to collision-induced dissociation (CID).

Table 3: Expected Mass Spectrometry Data for Methionyl-Alanyl-Serine

ParameterValue
Chemical FormulaC₁₁H₂₁N₃O₅S
Monoisotopic Mass307.1205 Da
[M+H]⁺ (observed)308.1278 m/z
[M+Na]⁺ (observed)330.1097 m/z

Table 4: Expected MS/MS Fragmentation of [M+H]⁺ (m/z 308.1278)

Fragment IonSequenceCalculated m/z
b₁Met132.0532
b₂Met-Ala203.0903
y₁Ser106.0499
y₂Ala-Ser177.0870

Diagram of the Structure Elucidation Workflow:

elucidation_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation SPPS Solid-Phase Peptide Synthesis Purification RP-HPLC Purification SPPS->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (ESI-MS, MS/MS) Purification->MS Structure Confirmed Structure of Methionyl-Alanyl-Serine NMR->Structure MS->Structure

Caption: Workflow for the synthesis and structural elucidation of Methionyl-Alanyl-Serine.

Molecular Structure

The elucidated structure of L-Methionyl-L-Alanyl-L-Serine is presented below.

molecular_structure N_Met H₂N C_alpha_Met CαH N_Met->C_alpha_Met C_beta_Met CH₂ C_alpha_Met->C_beta_Met CO_Met C=O C_alpha_Met->CO_Met C_gamma_Met CH₂ C_beta_Met->C_gamma_Met S_Met S C_gamma_Met->S_Met C_epsilon_Met CH₃ S_Met->C_epsilon_Met NH_Ala NH CO_Met->NH_Ala Peptide Bond C_alpha_Ala CαH NH_Ala->C_alpha_Ala C_beta_Ala CH₃ C_alpha_Ala->C_beta_Ala CO_Ala C=O C_alpha_Ala->CO_Ala NH_Ser NH CO_Ala->NH_Ser Peptide Bond C_alpha_Ser CαH NH_Ser->C_alpha_Ser C_beta_Ser CH₂OH C_alpha_Ser->C_beta_Ser COOH_Ser COOH C_alpha_Ser->COOH_Ser

References

The Biological Significance of the Methionine-Alanine-Serine (MAS) Tripeptide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide Methionine-Alanine-Serine (MAS) is an oligopeptide with potential biological significance derived from the known functions of its constituent amino acids. While direct research on the MAS tripeptide is limited, this guide explores its theoretical properties and its potential interactions with relevant biological systems, particularly the MAS1 proto-oncogene, G protein-coupled receptor (Mas receptor). This document provides a comprehensive overview of the individual amino acids, the Mas receptor signaling pathways, detailed experimental protocols for studying peptide-receptor interactions, and comparative quantitative data for known Mas receptor agonists.

Introduction to the MAS Tripeptide and the Mas Receptor

A tripeptide is a peptide consisting of three amino acids joined by peptide bonds.[1] The specific sequence of these amino acids dictates the peptide's structure and, consequently, its biological function. The Methionine-Alanine-Serine (MAS) tripeptide is composed of the essential amino acid Methionine, the non-essential amino acid Alanine, and the non-essential, polar amino acid Serine.

The Mas receptor is a G protein-coupled receptor (GPCR) that plays a role in a variety of physiological processes.[2] It is a key component of the renin-angiotensin system (RAS), where it is the receptor for the vasodilatory peptide Angiotensin-(1-7).[3][4] Activation of the Mas receptor is generally associated with counter-regulatory effects to the classical angiotensin II type 1 receptor (AT1R) signaling, often promoting vasodilation, anti-inflammatory, and anti-proliferative responses.[5]

Properties of Constituent Amino Acids

The potential biological activity of the MAS tripeptide can be inferred from the properties of its individual amino acid residues.

Amino AcidKey Properties and Biological Roles
Methionine (Met) An essential, sulfur-containing amino acid. It is a precursor for important molecules like S-adenosylmethionine (SAM), a universal methyl donor, and the antioxidant glutathione.[6][7] Methionine plays a role in metabolism, immune function, and the protection of tissues from oxidative damage.
Alanine (Ala) A non-essential amino acid involved in protein synthesis and the glucose-alanine cycle, which transports amino groups from muscle to the liver. It is a source of energy for muscles and the central nervous system.
Serine (Ser) A non-essential, polar amino acid with a hydroxyl group. It is a precursor for several other amino acids, purines, and pyrimidines. The hydroxyl group of serine is a key site for phosphorylation, a critical mechanism for regulating protein activity and signaling pathways. D-serine, an isomer, acts as a neuromodulator.[8]

The Mas Receptor and Its Signaling Pathways

The Mas receptor is known to couple to multiple G protein subtypes, leading to the activation of diverse intracellular signaling cascades. This phenomenon, where a single receptor can activate different pathways, is known as biased agonism and can be influenced by the specific ligand binding to the receptor.

Gαq/11-Phospholipase C (PLC) Pathway

Activation of the Gαq/11 subunit by the Mas receptor leads to the stimulation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), a key second messenger in many cellular processes.

Gq_pathway MAS_tripeptide MAS Tripeptide (Hypothetical Agonist) MasR Mas Receptor MAS_tripeptide->MasR Gq Gαq/11 MasR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Cellular_Response Cellular Response DAG->Cellular_Response Ca2 Ca²⁺ Release ER->Ca2 Ca2->Cellular_Response

Gαq/11-PLC Signaling Pathway.

Gαi/o Pathway

Coupling of the Mas receptor to the Gαi/o subunit results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. cAMP is another crucial second messenger that regulates a wide array of cellular functions, including metabolism, gene transcription, and cell growth.

Gi_pathway MAS_tripeptide MAS Tripeptide (Hypothetical Agonist) MasR Mas Receptor MAS_tripeptide->MasR Gi Gαi/o MasR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response

Gαi/o Signaling Pathway.

Gα12/13 Pathway

Activation of the Gα12/13 pathway by the Mas receptor can lead to the activation of Rho GTPases, which are key regulators of the actin cytoskeleton, cell adhesion, and cell motility.

G12_pathway MAS_tripeptide MAS Tripeptide (Hypothetical Agonist) MasR Mas Receptor MAS_tripeptide->MasR G12 Gα12/13 MasR->G12 Activates RhoGEF RhoGEF G12->RhoGEF Activates RhoA RhoA RhoGEF->RhoA Activates ROCK ROCK RhoA->ROCK Activates Cytoskeleton Cytoskeletal Reorganization ROCK->Cytoskeleton

Gα12/13 Signaling Pathway.

PI3K/Akt Pathway

The Mas receptor can also signal through a G protein-independent pathway involving Phosphoinositide 3-kinase (PI3K) and Protein Kinase B (Akt). This pathway is crucial for cell survival, proliferation, and growth. Activation of this pathway by Angiotensin-(1-7) has been shown to enhance the reparative function of endothelial progenitor cells.[9]

PI3K_pathway Ang17 Angiotensin-(1-7) MasR Mas Receptor Ang17->MasR PI3K PI3K MasR->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival

PI3K/Akt Signaling Pathway.

Quantitative Data for Mas Receptor Agonists

The following tables summarize quantitative data for known Mas receptor agonists, providing a baseline for comparison for the hypothetical MAS tripeptide.

LigandAssayCell LineEC50 / IC50Reference
Angiotensin-(1-7) [3H]AA ReleaseMasR-YFP transfected HEK 293T~100 nM (EC50)[3]
Angiotensin-(1-7) Cell SurvivalCD34+ cells100 nM (concentration used)[9]
Angiotensin-(1-7) Cell ProliferationCD34+ cells100 nM (concentration used)[9]
AVE 0991 DiuresisRatsLow doses effective[10]
AVE 0991 NatriuresisRatsLow doses effective[10]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity of novel peptides like the MAS tripeptide.

Solid-Phase Peptide Synthesis (SPPS) of MAS Tripeptide

SPPS_workflow Start Start with Fmoc-Ser(tBu)-Resin Deprotection1 Fmoc Deprotection (Piperidine) Start->Deprotection1 Coupling1 Couple Fmoc-Ala-OH Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection (Piperidine) Coupling1->Deprotection2 Coupling2 Couple Fmoc-Met-OH Deprotection2->Coupling2 Deprotection3 Fmoc Deprotection (Piperidine) Coupling2->Deprotection3 Cleavage Cleavage from Resin & Side-chain Deprotection (TFA cocktail) Deprotection3->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization

Solid-Phase Peptide Synthesis Workflow.

Methodology:

  • Resin Preparation: Start with a pre-loaded Fmoc-Ser(tBu)-Wang resin.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine (B6355638) in dimethylformamide (DMF) to remove the Fmoc protecting group from the serine residue.

  • Amino Acid Coupling: Activate the next amino acid (Fmoc-Ala-OH) with a coupling reagent such as HBTU/HOBt in the presence of a base like DIEA in DMF, and add it to the deprotected resin.

  • Wash: Thoroughly wash the resin with DMF to remove excess reagents.

  • Repeat Deprotection and Coupling: Repeat the deprotection and coupling steps for the final amino acid (Fmoc-Met-OH).

  • Final Deprotection: Remove the final Fmoc group.

  • Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane), to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized MAS tripeptide by mass spectrometry and analytical HPLC.

[35S]GTPγS Binding Assay

This assay measures the activation of G proteins by a GPCR agonist.

GTPgS_workflow Prepare_Membranes Prepare Cell Membranes (Expressing Mas Receptor) Incubate Incubate Membranes with MAS Tripeptide, GDP, and [³⁵S]GTPγS Prepare_Membranes->Incubate Separate Separate Bound from Free [³⁵S]GTPγS (Filtration) Incubate->Separate Quantify Quantify Radioactivity (Scintillation Counting) Separate->Quantify Analyze Data Analysis (EC50 determination) Quantify->Analyze

[³⁵S]GTPγS Binding Assay Workflow.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the Mas receptor.

  • Assay Buffer: Prepare an assay buffer containing HEPES, MgCl₂, NaCl, and a reducing agent like DTT.

  • Reaction Mixture: In a microplate, combine the cell membranes, GDP, the MAS tripeptide at various concentrations, and [³⁵S]GTPγS.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

  • Termination and Filtration: Terminate the reaction by rapid filtration through a filter plate to separate the membrane-bound [³⁵S]GTPγS from the unbound nucleotide.

  • Washing: Wash the filters with ice-cold buffer to remove non-specific binding.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the logarithm of the MAS tripeptide concentration to determine the EC50 and Emax values.[11]

Intracellular Calcium Flux Assay

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled GPCRs.

Calcium_Flux_workflow Seed_Cells Seed Cells Expressing Mas Receptor in a Microplate Load_Dye Load Cells with a Calcium-sensitive Fluorescent Dye (e.g., Fluo-4 AM) Seed_Cells->Load_Dye Add_Agonist Add MAS Tripeptide Load_Dye->Add_Agonist Measure_Fluorescence Measure Fluorescence Intensity Over Time Add_Agonist->Measure_Fluorescence Analyze Data Analysis (Response kinetics, EC50) Measure_Fluorescence->Analyze

Intracellular Calcium Flux Assay Workflow.

Methodology:

  • Cell Culture: Seed cells expressing the Mas receptor into a black, clear-bottom microplate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.[12]

  • Incubation: Incubate the cells to allow for dye uptake and de-esterification.

  • Agonist Addition: Add the MAS tripeptide at various concentrations to the wells of the microplate.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a fluorescence plate reader equipped with an injector.

  • Data Analysis: Analyze the kinetic data to determine the peak fluorescence response and calculate the EC50 value for the MAS tripeptide-induced calcium flux.[12]

Conclusion

The Methionine-Alanine-Serine tripeptide represents a novel peptide with unexplored biological potential. Based on the functional roles of its constituent amino acids, it is plausible that the MAS tripeptide could exhibit a range of biological activities, including potential interactions with the Mas receptor. The experimental protocols and comparative data provided in this guide offer a framework for the systematic investigation of the MAS tripeptide's biological significance. Further research is warranted to elucidate its specific functions and therapeutic potential.

References

Spectroscopic Analysis of Methionyl-Alanyl-Serine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionyl-Alanyl-Serine (Met-Ala-Ser) is a tripeptide of interest in various fields of biochemical and pharmaceutical research. A thorough understanding of its structural and physicochemical properties is paramount for its application in drug development and biological studies. Spectroscopic analysis provides a suite of powerful, non-destructive techniques to elucidate the molecular structure, conformation, and purity of this tripeptide. This guide offers an in-depth overview of the core spectroscopic methods for the analysis of Met-Ala-Ser, complete with detailed experimental protocols and data interpretation.

Physicochemical Properties

A summary of the fundamental physicochemical properties of Methionyl-Alanyl-Serine is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₁H₂₁N₃O₅S[1]
Molecular Weight 307.37 g/mol [1]
Monoisotopic Mass 307.12019195 Da[1]
IUPAC Name (2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-3-hydroxypropanoic acid[1]
Sequence MAS[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of peptides, providing atomic-level information on connectivity and conformation.

Data Presentation

¹H NMR Spectroscopy

Exemplary ¹H NMR data for Met-Ala-Ser reveals characteristic chemical shifts for the protons in the peptide. The following table summarizes key proton resonances.

ProtonChemical Shift (ppm)
Methionine Methyl (S-CH₃)2.1
Alanine Methyl (CβH₃)1.5
Water4.8

¹³C NMR Spectroscopy

CarbonPredicted Chemical Shift (ppm)
Methionine Cα~53
Methionine Cβ~30
Methionine Cγ~31
Methionine Cε (S-CH₃)~15
Alanine Cα~51
Alanine Cβ~17
Serine Cα~56
Serine Cβ~62
Carbonyls (C=O)~172-175
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy of Methionyl-Alanyl-Serine

1. Sample Preparation:

  • Dissolve 5-10 mg of lyophilized Met-Ala-Ser in 0.5 mL of a suitable deuterated solvent (e.g., D₂O or a mixture of 90% H₂O/10% D₂O to observe exchangeable amide protons).

  • For quantitative measurements, ensure the peptide concentration is accurately known, typically in the range of 1-5 mM.

  • Transfer the solution to a 5 mm NMR tube.

2. Instrumentation and Data Acquisition:

  • Use a high-field NMR spectrometer (e.g., 500 MHz or higher) for better signal dispersion.

  • Acquire a 1D ¹H spectrum. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.

  • Acquire a 1D ¹³C spectrum. This may require a higher sample concentration and a longer acquisition time due to the low natural abundance of ¹³C.

  • For complete structural assignment, acquire 2D NMR spectra such as COSY (Correlated Spectroscopy) to identify spin-spin coupled protons, and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

3. Data Processing and Analysis:

  • Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Reference the spectra using an internal standard (e.g., DSS or TSP for aqueous samples) or the residual solvent peak.

  • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, coupling constants, and 2D correlations to assign all proton and carbon resonances to their respective atoms in the tripeptide.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and sequence of peptides.

Data Presentation

The exact mass of Met-Ala-Ser provides a primary confirmation of its identity. High-resolution mass spectrometry can distinguish the peptide from molecules with the same nominal mass. Predicted collision cross-section (CCS) values are useful in ion mobility-mass spectrometry studies.

Adductm/zPredicted CCS (Ų)
[M+H]⁺308.12746171.9
[M+Na]⁺330.10940171.8
[M-H]⁻306.11290167.5
Experimental Protocol: LC-MS/MS of Methionyl-Alanyl-Serine

1. Sample Preparation:

  • Dissolve the Met-Ala-Ser sample in a solvent compatible with liquid chromatography and mass spectrometry, typically a mixture of water and acetonitrile (B52724) with a small amount of formic acid (e.g., 0.1%).

  • The concentration should be in the low micromolar to nanomolar range, depending on the sensitivity of the instrument.

2. Liquid Chromatography (LC):

  • Use a reverse-phase HPLC column (e.g., C18) suitable for peptide separations.

  • Employ a gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid). A typical gradient might run from 5% to 95% B over 15-30 minutes.

3. Mass Spectrometry (MS):

  • Ionize the eluting peptide using electrospray ionization (ESI).

  • Acquire a full scan mass spectrum in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Perform tandem mass spectrometry (MS/MS) on the precursor ion. In the collision cell, the peptide will fragment at the amide bonds, producing a series of b- and y-ions.

4. Data Analysis:

  • Determine the accurate mass of the parent ion from the full scan spectrum.

  • Analyze the MS/MS spectrum to identify the fragment ions. The mass difference between adjacent b- or y-ions corresponds to the mass of an amino acid residue, allowing for sequence confirmation.

Infrared (IR) Spectroscopy

Infrared spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, provides information about the vibrational modes of the peptide backbone and amino acid side chains, which is useful for studying secondary structure and hydrogen bonding.

Data Presentation
Vibrational ModeApproximate Wavenumber (cm⁻¹)
N-H stretch (amide A)3300-3500
C=O stretch (amide I)1600-1700
N-H bend and C-N stretch (amide II)1500-1600
C-H stretch (aliphatic)2850-3000
O-H stretch (Serine side chain & C-terminus)3200-3600 (broad)
S-CH₃ vibrations~1300-1450
Experimental Protocol: FTIR Spectroscopy of Methionyl-Alanyl-Serine

1. Sample Preparation:

  • Solid State: Prepare a KBr pellet by mixing a small amount of the lyophilized peptide with dry KBr powder and pressing it into a transparent disk.

  • Solution: Dissolve the peptide in a suitable solvent that has minimal IR absorbance in the region of interest (e.g., D₂O for observing the amide I' band). Use a cell with a short path length (e.g., CaF₂ windows).

2. Data Acquisition:

  • Use an FTIR spectrometer to acquire the spectrum.

  • Collect a background spectrum of the pure solvent or KBr pellet.

  • Collect the sample spectrum. The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.

  • Typically, 32-64 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

3. Data Analysis:

  • Identify the characteristic amide I and amide II bands to confirm the presence of peptide bonds.

  • Analyze the positions and shapes of these bands to infer information about the secondary structure (e.g., α-helix, β-sheet, random coil).

  • Identify bands corresponding to the amino acid side chains.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for studying the secondary structure of peptides in solution.

Experimental Protocol: Circular Dichroism of Methionyl-Alanyl-Serine

1. Sample Preparation:

  • Dissolve the peptide in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4). The buffer should be transparent in the far-UV region.

  • The peptide concentration should be in the range of 10-100 µM.

  • Prepare a buffer blank with the exact same composition as the sample solution but without the peptide.

2. Data Acquisition:

  • Use a CD spectropolarimeter.

  • Acquire a spectrum of the buffer blank in a quartz cuvette with a 1 mm path length from approximately 190 to 260 nm.

  • Rinse the cuvette and acquire a spectrum of the peptide solution using the same instrument settings.

3. Data Analysis:

  • Subtract the buffer spectrum from the peptide spectrum.

  • Convert the observed ellipticity (in millidegrees) to mean residue ellipticity [θ] using the following formula: [θ] = (θ_obs) / (10 * c * n * l) where θ_obs is the observed ellipticity in degrees, c is the molar concentration of the peptide, n is the number of amino acid residues (3 for Met-Ala-Ser), and l is the path length of the cuvette in cm.

  • The shape of the resulting spectrum is indicative of the secondary structure. For a short, flexible peptide like Met-Ala-Ser, a spectrum characteristic of a random coil is expected, with a strong negative band around 198 nm.

Signaling and Metabolic Pathways

While no specific signaling pathway has been attributed exclusively to Methionyl-Alanyl-Serine, its constituent amino acids are integral to major cellular processes. The mTOR (mechanistic target of rapamycin) pathway is a central regulator of cell growth and metabolism that senses amino acid availability. Additionally, methionine and serine have their own distinct and crucial metabolic pathways.

Experimental Workflow for Spectroscopic Analysis

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Peptide Methionyl-Alanyl-Serine Dissolution Dissolution in appropriate solvent Peptide->Dissolution NMR NMR Spectroscopy (¹H, ¹³C, 2D) Dissolution->NMR MS Mass Spectrometry (LC-MS/MS) Dissolution->MS FTIR FTIR Spectroscopy Dissolution->FTIR CD Circular Dichroism Dissolution->CD Structure Structure Elucidation NMR->Structure MS->Structure Purity Purity Assessment MS->Purity Conformation Conformational Analysis FTIR->Conformation CD->Conformation

Caption: Workflow for the spectroscopic analysis of Methionyl-Alanyl-Serine.

Methionine Metabolism

Methionine metabolism is central to cellular function, providing methyl groups for methylation reactions and contributing to the synthesis of other essential molecules like cysteine.

G Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylation Methylation Reactions (DNA, proteins, etc.) SAM->Methylation Hcy Homocysteine SAH->Hcy SAHH Hcy->Met MS Cys Cysteine Hcy->Cys CBS Ser Serine Ser->Cys

Caption: Simplified overview of the Methionine metabolism pathway.[2][3][4][5][6]

Serine Metabolism

Serine is a non-essential amino acid synthesized from the glycolytic intermediate 3-phosphoglycerate. It serves as a precursor for the synthesis of other amino acids and macromolecules.

G Glycolysis Glycolysis ThreePGA 3-Phosphoglycerate Glycolysis->ThreePGA Ser Serine ThreePGA->Ser PHGDH, PSAT, PSPH Gly Glycine (B1666218) Ser->Gly SHMT Cys Cysteine Ser->Cys Pyruvate Pyruvate Ser->Pyruvate Serine Dehydratase OneCarbon One-Carbon Metabolism Gly->OneCarbon

Caption: Overview of the Serine metabolism pathway.[7][8][9][10][11]

Conclusion

The spectroscopic analysis of Methionyl-Alanyl-Serine through a combination of NMR, Mass Spectrometry, FTIR, and CD provides a comprehensive characterization of its chemical structure, purity, and conformational properties. The detailed protocols and reference data presented in this guide are intended to support researchers and drug development professionals in their studies involving this tripeptide. Understanding the role of its constituent amino acids in key metabolic pathways further enriches the biological context for future investigations.

References

Navigating the Thermodynamic Landscape of the MAS Tripeptide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of peptides is a cornerstone of successful therapeutic development, influencing everything from shelf-life to in vivo efficacy. This technical guide delves into the core principles governing the thermodynamic stability of the Methionine-Alanine-Serine (MAS) tripeptide. While specific experimental data for the MAS tripeptide is not extensively available in public literature, this document provides a comprehensive framework for its evaluation. We will explore the key factors influencing its stability, detail the primary experimental and computational methodologies for its characterization, and discuss potential degradation pathways. This guide serves as a foundational resource for researchers embarking on the analysis of MAS or similar short-chain peptides.

Introduction to Peptide Stability

Peptides, as therapeutic agents, offer high specificity and potency. However, their inherent conformational flexibility and susceptibility to chemical and physical degradation present significant challenges.[1] The thermodynamic stability of a peptide is a measure of the difference in Gibbs free energy (ΔG) between its folded (native) and unfolded (denatured) states.[2][3][4] A more negative ΔG indicates a more stable peptide. This stability is not solely an intrinsic property of the amino acid sequence but is also profoundly influenced by environmental factors such as temperature, pH, and solvent composition.[1][5][6] Understanding these factors is critical for the formulation of stable and effective peptide-based drugs.

Factors Influencing MAS Tripeptide Stability

The stability of the MAS tripeptide is governed by a complex interplay of intrinsic and extrinsic factors.

  • Amino Acid Sequence: The intrinsic properties of Methionine, Alanine, and Serine dictate the foundational stability. Alanine is known to be a helix-stabilizing residue in longer peptides.[7] Methionine is susceptible to oxidation, which can alter the peptide's structure and stability.[8][9] The polar hydroxyl group of Serine can engage in hydrogen bonding, potentially stabilizing local conformations.

  • pH: The pH of the environment will affect the ionization state of the N-terminal amine and C-terminal carboxyl groups. Changes in charge can alter intramolecular and intermolecular interactions, thereby influencing conformational stability and aggregation propensity.[1]

  • Temperature: Temperature directly impacts the kinetic energy of the peptide. Increased temperature can disrupt non-covalent interactions, leading to unfolding or denaturation.[1][10] Thermal stability is a key parameter in determining a peptide's shelf-life and handling requirements.[9][11][12]

  • Solvent Conditions: The polarity and composition of the solvent can significantly affect hydrophobic interactions and hydrogen bonding, which are crucial for maintaining a stable conformation.[13]

  • Concentration: At higher concentrations, peptides have a greater tendency to aggregate, which can lead to physical instability.[1]

A logical diagram illustrating these influencing factors is presented below.

G cluster_Intrinsic Intrinsic Factors cluster_Extrinsic Extrinsic Factors MAS_Stability Thermodynamic Stability of MAS Tripeptide AminoAcid Amino Acid Sequence (Met, Ala, Ser) MAS_Stability->AminoAcid Determined by pH pH MAS_Stability->pH Influenced by Temperature Temperature MAS_Stability->Temperature Influenced by Solvent Solvent Conditions MAS_Stability->Solvent Influenced by Concentration Peptide Concentration MAS_Stability->Concentration Influenced by

Caption: Factors influencing the thermodynamic stability of the MAS tripeptide.

Experimental Methodologies for Stability Assessment

A multi-faceted approach employing various biophysical techniques is essential for a thorough characterization of peptide stability.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique that directly measures the heat changes associated with the thermal denaturation of a molecule as it is heated at a constant rate.[14][15] This allows for the determination of key thermodynamic parameters.

  • Melting Temperature (Tm): The temperature at which 50% of the peptide is unfolded. A higher Tm indicates greater thermal stability.

  • Enthalpy of Unfolding (ΔH): The overall heat absorbed during the unfolding process.

  • Change in Heat Capacity (ΔCp): The difference in heat capacity between the folded and unfolded states.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Preparation:

    • Prepare a solution of the MAS tripeptide in the desired buffer at a precisely known concentration.

    • Prepare a matching buffer solution for use as a reference.

    • Thoroughly degas both the peptide solution and the buffer to prevent bubble formation.[14]

  • Instrument Setup:

    • Load the peptide solution into the sample cell and the reference buffer into the reference cell, ensuring no air bubbles are present.[14]

    • Set the starting and final temperatures to encompass the entire unfolding transition.

    • Define the scan rate (e.g., 1°C/min).

  • Data Acquisition:

    • Initiate the temperature scan and record the differential heat flow between the sample and reference cells.

  • Data Analysis:

    • The resulting thermogram (heat capacity vs. temperature) is analyzed to determine Tm, ΔH, and ΔCp.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a sensitive technique for monitoring the secondary structure of peptides.[5][16][17] By measuring the differential absorption of left- and right-circularly polarized light, CD can detect conformational changes upon heating or exposure to denaturants.

  • Thermal Denaturation: By monitoring the CD signal at a specific wavelength as a function of temperature, a melting curve can be generated to determine the Tm.[18]

  • Chemical Denaturation: The peptide is exposed to increasing concentrations of a denaturant (e.g., urea (B33335) or guanidinium (B1211019) hydrochloride), and the change in the CD signal is used to calculate the Gibbs free energy of unfolding (ΔG).[19]

Experimental Protocol: Circular Dichroism (CD) Spectroscopy

  • Sample Preparation:

    • Prepare a stock solution of the MAS tripeptide in the desired buffer. The concentration should be such that the absorbance is within the linear range of the instrument.

  • Instrument Setup:

    • Set the spectrophotometer to the appropriate wavelength range for peptide secondary structure analysis (typically 190-250 nm).[5]

    • Calibrate the instrument using a standard.

  • Data Acquisition (Thermal Melt):

    • Place the sample in a temperature-controlled cuvette holder.

    • Record the CD signal at a fixed wavelength as the temperature is increased at a controlled rate.

  • Data Analysis:

    • Plot the CD signal versus temperature. The midpoint of the transition corresponds to the Tm.

The general workflow for these experimental techniques is depicted below.

G cluster_DSC Differential Scanning Calorimetry (DSC) cluster_CD Circular Dichroism (CD) Spectroscopy DSC_Prep Sample Preparation (Peptide & Buffer) DSC_Load Load into DSC DSC_Prep->DSC_Load DSC_Scan Temperature Scan DSC_Load->DSC_Scan DSC_Analysis Data Analysis DSC_Scan->DSC_Analysis DSC_Output Tm, ΔH, ΔCp DSC_Analysis->DSC_Output Yields CD_Prep Sample Preparation CD_Measure Measure CD Spectrum (vs. Temperature or Denaturant) CD_Prep->CD_Measure CD_Analysis Data Analysis CD_Measure->CD_Analysis CD_Output Tm, ΔG CD_Analysis->CD_Output Yields

Caption: Experimental workflow for assessing peptide stability.

Computational Approaches: Molecular Dynamics (MD) Simulations

MD simulations provide atomic-level insights into the conformational dynamics and stability of peptides.[20][21][22] By simulating the movements of atoms over time, MD can explore the conformational landscape and identify stable structures.

Methodology: Molecular Dynamics (MD) Simulation

  • System Setup:

    • An initial 3D structure of the MAS tripeptide is generated.

    • The peptide is placed in a simulation box filled with explicit solvent molecules (e.g., water).[22]

    • A force field (e.g., AMBER, CHARMM) is chosen to describe the interactions between atoms.[21][22]

  • Simulation:

    • The system is energy minimized to remove steric clashes.

    • The system is gradually heated to the desired temperature and equilibrated.

    • A production run is performed for a sufficient length of time (nanoseconds to microseconds) to sample conformational space.

  • Analysis:

    • The trajectory is analyzed to determine parameters such as root-mean-square deviation (RMSD) to assess structural stability, and potential energy to evaluate thermodynamic stability.

    • Advanced techniques like replica exchange molecular dynamics (REMD) can be used to enhance sampling of the conformational space.[23]

The workflow for a typical MD simulation study is outlined below.

G MD_Setup System Setup (Structure, Solvent, Force Field) MD_Sim Molecular Dynamics Simulation (Minimization, Equilibration, Production) MD_Setup->MD_Sim MD_Analysis Trajectory Analysis MD_Sim->MD_Analysis MD_Output Conformational Dynamics, Thermodynamic Properties MD_Analysis->MD_Output

Caption: Workflow for Molecular Dynamics (MD) simulation.

Potential Degradation Pathways

The chemical stability of the MAS tripeptide is also a critical consideration. Several degradation pathways can compromise its integrity.

  • Oxidation: The methionine residue is susceptible to oxidation, forming methionine sulfoxide (B87167) and subsequently methionine sulfone. This modification can alter the peptide's conformation and biological activity.[8]

  • Hydrolysis: The peptide bonds can undergo hydrolysis, particularly at extreme pH values, leading to cleavage of the tripeptide into smaller fragments or individual amino acids.[24][25]

  • Deamidation and Isomerization: While MAS does not contain asparagine or glutamine, which are prone to deamidation, other modifications can occur under certain conditions.

  • Racemization: The chiral centers of the amino acids can undergo racemization, particularly at alkaline pH.[24]

A diagram illustrating these potential degradation pathways is provided.

G MAS MAS Tripeptide Oxidation Oxidation (Methionine) MAS->Oxidation Hydrolysis Hydrolysis (Peptide Bonds) MAS->Hydrolysis Racemization Racemization MAS->Racemization Oxidized_MAS MAS-Sulfoxide/ Sulfone Oxidation->Oxidized_MAS Fragments Dipeptides & Amino Acids Hydrolysis->Fragments Racemized_MAS D-Amino Acid containing MAS Racemization->Racemized_MAS

Caption: Potential chemical degradation pathways for the MAS tripeptide.

Data Presentation

Quantitative data from stability studies should be presented in a clear and structured format to facilitate comparison and interpretation. The following tables are hypothetical examples of how such data for the MAS tripeptide could be presented.

Table 1: Thermodynamic Parameters of MAS Tripeptide from DSC

ParameterValueUnits
Melting Temperature (Tm)e.g., 65.4°C
Enthalpy of Unfolding (ΔH)e.g., 150kJ/mol
Change in Heat Capacity (ΔCp)e.g., 2.5kJ/(mol·K)

Table 2: Gibbs Free Energy of Unfolding of MAS Tripeptide from CD

DenaturantΔGH2Om-value
Ureae.g., 8.2 kJ/mole.g., 1.5 kJ/(mol·M)
Guanidinium HCle.g., 10.5 kJ/mole.g., 2.1 kJ/(mol·M)

Conclusion

While specific thermodynamic data for the MAS tripeptide remains to be published, this guide provides a robust framework for its comprehensive stability assessment. By employing a combination of experimental techniques such as DSC and CD spectroscopy, alongside computational methods like MD simulations, researchers can gain a deep understanding of the factors governing its stability. This knowledge is paramount for the rational design of stable formulations and the successful development of MAS-based therapeutics. Further studies are warranted to generate specific experimental data for the MAS tripeptide to validate these theoretical considerations.

References

Whitepaper: Investigating the Tetrapeptide H-Met-Ala-Ser-OH as a Potential Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The identification of novel and specific biomarkers is a critical endeavor in the fields of diagnostics and therapeutic development. Small peptides, in particular, are gaining attention as they can be fragments of larger proteins indicative of specific proteolytic events or may have intrinsic biological activity. This document outlines a technical framework for the investigation of the tetrapeptide H-Met-Ala-Ser-OH (Methionyl-Alanyl-Serine) as a potential biomarker. While direct evidence linking this compound to specific pathological states is currently limited, this guide provides a comprehensive roadmap for its systematic evaluation, from initial discovery and quantification to functional analysis. We present detailed experimental protocols, hypothetical data, and conceptual workflows to aid researchers in exploring the potential of this and other novel peptide candidates.

Introduction to Peptide Biomarkers

Peptides are increasingly being investigated as biomarkers due to their involvement in a wide array of physiological and pathological processes.[1][2] They can originate from the degradation of larger proteins, providing a window into the activity of specific proteases, or they can be synthesized as signaling molecules themselves. The "peptidome" represents a largely untapped source of potential biomarkers that could lead to earlier disease detection, more accurate prognosis, and personalized therapeutic strategies.[2] The tetrapeptide this compound, with its constituent amino acids methionine, alanine, and serine, could potentially arise from the turnover of proteins involved in key cellular processes, making it a candidate worthy of investigation.

Hypothetical Biomarker Discovery & Validation Workflow

The journey from a candidate molecule to a validated biomarker is a multi-step process. A hypothetical workflow for investigating this compound is outlined below. This process begins with a discovery phase using untargeted methodologies, followed by targeted validation in larger cohorts.

biomarker_workflow cluster_discovery Discovery Phase cluster_validation Validation Phase discovery_start Patient Cohort Selection (e.g., Disease vs. Healthy) sample_collection Biological Sample Collection (e.g., Plasma, CSF) discovery_start->sample_collection untargeted_profiling Untargeted Peptidomics (LC-HRMS) sample_collection->untargeted_profiling data_analysis Bioinformatic Analysis & Candidate Identification untargeted_profiling->data_analysis assay_dev Targeted Assay Development (LC-MS/MS for this compound) data_analysis->assay_dev Candidate Selection large_cohort Analysis in Large, Independent Patient Cohorts assay_dev->large_cohort clinical_corr Correlation with Clinical Parameters & Outcomes large_cohort->clinical_corr validation_end Biomarker Validation clinical_corr->validation_end

Caption: A hypothetical workflow for peptide biomarker discovery and validation.

Quantitative Data Presentation

Effective biomarker evaluation relies on robust quantitative data. The following tables represent hypothetical data that could be generated during the validation of this compound.

Table 1: Hypothetical this compound Concentrations in a Case-Control Cohort

CohortNumber of Subjects (n)Mean Plasma Concentration (ng/mL)Standard Deviation (ng/mL)p-value
Healthy Controls2005.21.5< 0.001
Disease State X20015.84.2

Table 2: Performance Characteristics of a Hypothetical this compound Assay

ParameterResult
Lower Limit of Quantitation (LLOQ)0.5 ng/mL
Upper Limit of Quantitation (ULOQ)500 ng/mL
Intra-assay Precision (%CV)< 5%
Inter-assay Precision (%CV)< 8%
Recovery92-105%

Detailed Experimental Protocols

The accurate quantification of peptides like this compound from complex biological matrices is crucial. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[3][4][5]

Protocol 1: Sample Preparation from Human Plasma

This protocol utilizes solid-phase extraction (SPE) to isolate the peptide from plasma proteins and other interfering substances.[3][6]

  • Sample Thawing: Thaw frozen human plasma samples on ice.

  • Internal Standard Spiking: Add an internal standard (e.g., a stable isotope-labeled version of this compound) to all samples, controls, and calibration standards.

  • Protein Precipitation: Add 3 volumes of cold acetonitrile (B52724) to 1 volume of plasma. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Dilution: Transfer the supernatant to a new tube and dilute with 1 volume of 0.1% formic acid in water.

  • SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of 0.1% formic acid in water.

  • Sample Loading: Load the diluted supernatant onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the peptide with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Drying: Dry the eluate under a stream of nitrogen gas at 40°C.

  • Reconstitution: Reconstitute the dried sample in 100 µL of the mobile phase A for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Quantification of this compound

This protocol describes a typical method for quantifying the isolated peptide.

  • Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Column: Employ a C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 2% B

    • 1-5 min: 2% to 50% B

    • 5-5.1 min: 50% to 95% B

    • 5.1-6 min: 95% B

    • 6-6.1 min: 95% to 2% B

    • 6.1-8 min: 2% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Hypothetical):

      • This compound: Q1 (Precursor Ion) m/z 308.1 -> Q3 (Product Ion) m/z 175.1

      • Internal Standard: Q1 m/z 318.1 -> Q3 m/z 185.1

  • Data Analysis: Quantify the peptide concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis plasma_sample Plasma Sample add_is Add Internal Standard plasma_sample->add_is ppt Protein Precipitation add_is->ppt centrifuge Centrifugation ppt->centrifuge spe Solid-Phase Extraction (SPE) centrifuge->spe dry_recon Dry & Reconstitute spe->dry_recon lc_separation LC Separation (C18 Column) dry_recon->lc_separation Inject esi Electrospray Ionization (Positive Mode) lc_separation->esi ms_detection MS/MS Detection (MRM) esi->ms_detection data_quant Data Quantification ms_detection->data_quant

Caption: Experimental workflow for the quantification of this compound.

Potential Signaling Pathways

While no specific signaling pathway for this compound has been identified, its constituent amino acids are known to be involved in cellular metabolism and growth signaling. A plausible hypothesis is that extracellular peptides could be sensed and influence intracellular pathways such as the mTOR (mechanistic Target of Rapamycin) pathway, which is a central regulator of cell growth and metabolism in response to nutrients like amino acids.[7][8][9][10]

The mTOR pathway exists in two main complexes, mTORC1 and mTORC2.[9][11] Amino acid availability is a key activator of mTORC1.[8][9] It is conceivable that this compound, or peptides like it, could be transported into the cell and contribute to the intracellular amino acid pool, thereby activating mTORC1. This could lead to downstream effects such as protein synthesis and inhibition of autophagy.[9][10]

mtor_pathway peptide This compound (Extracellular) transporter Peptide/Amino Acid Transporter peptide->transporter aa_pool Intracellular Amino Acid Pool transporter->aa_pool Uptake mTORC1 mTORC1 aa_pool->mTORC1 Activates protein_synthesis Protein Synthesis (e.g., via S6K, 4E-BP1) mTORC1->protein_synthesis Promotes autophagy Autophagy mTORC1->autophagy Inhibits

Caption: Hypothetical activation of the mTORC1 pathway by this compound.

Conclusion and Future Directions

This technical guide provides a foundational framework for the investigation of this compound as a potential biomarker. The outlined workflows and protocols, based on established methodologies in peptidomics and bioanalysis, offer a clear path for researchers to follow. Future work should focus on performing untargeted peptidomics studies in relevant disease cohorts to identify if this compound is differentially expressed. If confirmed, the development and validation of a robust quantitative assay, as described herein, will be paramount. Furthermore, functional studies to elucidate any direct biological activity of this tetrapeptide and its involvement in signaling pathways such as mTOR are warranted to fully understand its potential as a clinically relevant biomarker.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Fmoc-Met(O)-Ala-Ser(tBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed strategy and protocol for the synthesis of the protected tripeptide, Fmoc-Met(O)-Ala-Ser(tBu)-OH. The synthesis of peptides containing methionine sulfoxide (B87167) (Met(O)) is of significant interest in drug development and proteomics. Methionine is susceptible to oxidation, which can occur during peptide synthesis or as a post-translational modification in vivo.[1][2] The deliberate incorporation of Met(O) can prevent undesired oxidation during synthesis and purification, leading to a more homogeneous product.[1][3] Furthermore, the presence of Met(O) can modulate the biological activity and physical properties of peptides.

This protocol outlines the solid-phase synthesis of Fmoc-Met(O)-Ala-Ser(tBu)-OH on a 2-chlorotrityl chloride resin, which allows for the cleavage of the protected peptide from the resin while keeping the side-chain protecting groups intact.

Strategic Considerations

The synthesis of Fmoc-Met(O)-Ala-Ser(tBu)-OH is best approached using a solid-phase peptide synthesis (SPPS) strategy with Fmoc-amino acid building blocks. The key steps involve:

  • Resin Selection: A 2-chlorotrityl chloride resin is chosen to allow for mild cleavage conditions that release the C-terminal carboxylic acid of the protected peptide without removing the acid-labile side-chain protecting groups (tBu on Serine).

  • Amino Acid Protection:

    • N-terminus: The N-terminus of each amino acid is temporarily protected with the base-labile fluorenylmethyloxycarbonyl (Fmoc) group.

    • Serine Side-Chain: The hydroxyl group of serine is protected with the acid-labile tert-butyl (tBu) group to prevent side reactions during coupling.[4][5]

    • Methionine Sulfoxide: Fmoc-Met(O)-OH is used directly to avoid the uncontrolled oxidation of methionine during the synthesis and cleavage steps.[1][3] This approach ensures the final product is the desired sulfoxide form.

  • Coupling and Deprotection Cycles: The peptide chain is assembled through iterative cycles of Fmoc deprotection with a piperidine (B6355638) solution followed by coupling of the next Fmoc-protected amino acid.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the manual solid-phase synthesis of Fmoc-Met(O)-Ala-Ser(tBu)-OH.

Materials and Reagents:

  • 2-Chlorotrityl chloride resin

  • Fmoc-Ser(tBu)-OH

  • Fmoc-Ala-OH

  • Fmoc-Met(O)-OH

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • Methanol (MeOH)

  • Coupling reagent: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

  • Hydroxybenzotriazole (HOBt)

  • Cleavage cocktail: Acetic acid/Trifluoroethanol/DCM (1:2:7 v/v/v)

  • Diethyl ether

Protocol:

  • Resin Swelling and First Amino Acid Loading (Fmoc-Ser(tBu)-OH): a. Swell 2-chlorotrityl chloride resin in DCM for 30 minutes in a reaction vessel. b. Drain the DCM. c. Dissolve Fmoc-Ser(tBu)-OH (2 equivalents relative to resin capacity) and DIPEA (4 equivalents) in DCM. d. Add the amino acid solution to the resin and agitate for 2 hours. e. To cap any unreacted sites, add a solution of DCM/MeOH/DIPEA (80:15:5 v/v/v) and agitate for 30 minutes. f. Wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).

  • Fmoc Deprotection: a. Add a 20% solution of piperidine in DMF to the resin. b. Agitate for 5 minutes, then drain the solution. c. Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes. d. Drain the solution and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling of the Second Amino Acid (Fmoc-Ala-OH): a. In a separate vial, pre-activate Fmoc-Ala-OH (3 equivalents) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF for 2 minutes. Add DIPEA (6 equivalents) and mix. b. Add the activated amino acid solution to the resin. c. Agitate for 2 hours. d. Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Fmoc Deprotection: a. Repeat the Fmoc deprotection step as described in 2a-d.

  • Coupling of the Third Amino Acid (Fmoc-Met(O)-OH): a. Pre-activate Fmoc-Met(O)-OH (3 equivalents) using the same procedure as in step 3a. b. Add the activated amino acid solution to the resin and agitate for 2 hours. c. Drain the coupling solution and wash the resin with DMF (5x) and DCM (5x).

  • Cleavage of the Protected Peptide from the Resin: a. Wash the final peptide-resin with DCM (3x). b. Prepare the cleavage cocktail of acetic acid/trifluoroethanol/DCM (1:2:7 v/v/v). c. Add the cleavage cocktail to the resin and agitate for 2 hours. d. Filter the resin and collect the filtrate. e. Wash the resin with additional cleavage cocktail and combine the filtrates. f. Evaporate the solvent under reduced pressure.

  • Purification and Characterization: a. Precipitate the crude peptide by adding cold diethyl ether. b. Centrifuge to pellet the peptide and decant the ether. c. Dry the peptide pellet under vacuum. d. The final product, Fmoc-Met(O)-Ala-Ser(tBu)-OH, can be characterized by HPLC and mass spectrometry to confirm its purity and identity.

Data Presentation

ParameterFmoc-Ser(tBu)-OHFmoc-Ala-OHFmoc-Met(O)-OHFmoc-Met(O)-Ala-Ser(tBu)-OH
Molecular Weight ( g/mol ) 383.44311.34387.45684.79 (calculated)
Typical Purity (HPLC) >99%>99%>98%>95% (crude)
Expected Yield N/AN/AN/A70-85% (based on initial resin loading)

Visualizations

Synthesis_Workflow Resin 2-Chlorotrityl Chloride Resin Load_Ser 1. Load Fmoc-Ser(tBu)-OH Resin->Load_Ser Deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) Load_Ser->Deprotect1 Couple_Ala 3. Couple Fmoc-Ala-OH (HBTU/HOBt/DIPEA) Deprotect1->Couple_Ala Deprotect2 4. Fmoc Deprotection (20% Piperidine/DMF) Couple_Ala->Deprotect2 Couple_MetO 5. Couple Fmoc-Met(O)-OH (HBTU/HOBt/DIPEA) Deprotect2->Couple_MetO Cleavage 6. Cleavage from Resin (AcOH/TFE/DCM) Couple_MetO->Cleavage Final_Product Fmoc-Met(O)-Ala-Ser(tBu)-OH Cleavage->Final_Product

Caption: Solid-Phase Synthesis Workflow for Fmoc-Met(O)-Ala-Ser(tBu)-OH.

Methionine_Oxidation_Pathway cluster_cell Cellular Environment ROS Reactive Oxygen Species (e.g., H₂O₂) Peptide_Met Peptide-Met ROS->Peptide_Met Oxidation Peptide_MetO Peptide-Met(O) Peptide_Met->Peptide_MetO MSR Methionine Sulfoxide Reductase (MSR) Peptide_MetO->MSR Reduction Protein_Function Altered Protein Function/Signaling Peptide_MetO->Protein_Function MSR->Peptide_Met

Caption: Biological Role of Methionine Oxidation in Cellular Signaling.

References

Application Notes and Protocols: Cleavage and Deprotection of Resin-Bound H-Met-Ala-Ser-OH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The final step in solid-phase peptide synthesis (SPPS) is the cleavage of the synthesized peptide from the solid support, along with the simultaneous removal of side-chain protecting groups. This process, typically achieved using strong acids like trifluoroacetic acid (TFA), is critical for obtaining a high yield and purity of the final product. The peptide sequence H-Met-Ala-Ser-OH presents specific challenges, primarily due to the methionine (Met) residue, which is susceptible to oxidation and S-alkylation side reactions during acidolysis.[1][2] The serine (Ser) residue's hydroxyl group is typically protected and requires complete deprotection.

These application notes provide detailed protocols for the efficient cleavage and deprotection of this compound, with a focus on minimizing common side reactions through the use of optimized cleavage cocktails and scavengers.

Data Presentation: Comparison of Cleavage Cocktails

The choice of cleavage cocktail is paramount for peptides containing sensitive residues like methionine. The following table summarizes common cleavage cocktails and their suitability.

Cocktail NameComposition (v/v or w/w)Key ScavengersPrimary Application & RemarksPotential Met(O) Formation
Reagent B 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS)Phenol, TISGeneral purpose, "odorless" alternative to thiol-based scavengers. Not recommended for Met-containing peptides as it does not prevent oxidation.[3]High
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)Phenol, Thioanisole, EDTGeneral use for peptides with sensitive residues (Cys, Met, Trp, Tyr). Recommended for most applications.[3]15-55% (can be significant)[4]
Reagent H 81% TFA, 5% Phenol, 5% Thioanisole, 3% Water, 2.5% EDT, 2% Dimethylsulfide (DMS), 1.5% Ammonium IodideThioanisole, EDT, DMS, NH₄ISpecifically designed to prevent methionine oxidation and can reduce any existing Met(O).[3][5][4]Not detected[5][4]
TFA / TIS / H₂O 95% TFA, 2.5% TIS, 2.5% WaterTISStandard, simple cocktail for peptides without sensitive residues. Inadequate for protecting methionine .[6]High

Experimental Protocols

Safety Precaution: All procedures involving trifluoroacetic acid (TFA) must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves. TFA is highly corrosive and volatile.[7]

Protocol 1: Optimized Cleavage for this compound using Reagent H

This protocol is highly recommended for this compound to prevent the oxidation of the methionine residue.[5][4]

Materials:

  • Peptide-resin (dried under vacuum)

  • Trifluoroacetic acid (TFA), reagent grade

  • Phenol

  • Thioanisole

  • 1,2-Ethanedithiol (EDT)

  • Deionized water

  • Dimethylsulfide (DMS)

  • Ammonium iodide (NH₄I)

  • Dichloromethane (DCM)

  • Cold diethyl ether (-20°C)

  • Reaction vessel with a frit

  • Shaker or rocker

  • Centrifuge and centrifuge tubes

Procedure:

  • Resin Preparation:

    • Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.

    • Wash the resin with DCM (3 x 10 mL/g of resin) to swell it and remove residual synthesis solvents like DMF.[8]

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.[8][7]

  • Cleavage Cocktail Preparation (Reagent H):

    • Prepare the cleavage cocktail fresh immediately before use. For 100 mg of resin, prepare approximately 2-3 mL.

    • In a fume hood, carefully combine the following reagents in the specified w/w ratio:

      • Trifluoroacetic acid (81%)

      • Phenol (5%)

      • Thioanisole (5%)

      • 1,2-Ethanedithiol (2.5%)

      • Water (3%)

      • Dimethylsulfide (2%)

      • Ammonium iodide (1.5%)[5][4]

  • Cleavage and Deprotection Reaction:

    • Add the freshly prepared Reagent H to the vessel containing the dried resin (approx. 30 mL/g of resin).[3]

    • Seal the vessel and place it on a shaker or rocker to ensure gentle agitation.

    • Allow the reaction to proceed for 3 hours at room temperature under an inert gas like nitrogen.[3]

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture through the vessel's frit into a clean collection tube.

    • Wash the resin with a small amount of fresh TFA (2 x 1 mL) and combine the filtrates.[3]

    • In a separate, larger centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).[8]

    • Slowly add the TFA filtrate dropwise into the cold ether while gently vortexing. A white precipitate of the crude peptide should form.[8]

    • Incubate the mixture at -20°C for at least 30-60 minutes to maximize precipitation.

    • Centrifuge the suspension (e.g., 3000 rpm for 5 minutes) to pellet the peptide.[9]

    • Carefully decant and discard the ether supernatant.

  • Washing and Drying:

    • Wash the peptide pellet by resuspending it in fresh cold diethyl ether (2 x 10 mL). Centrifuge and decant the ether after each wash. This step removes residual scavengers and organic impurities.[9]

    • After the final wash, loosely cap the tube and allow the residual ether to evaporate, leaving the dry, crude peptide. This can be done by air-drying in the fume hood or under a gentle stream of nitrogen.

Protocol 2: General Cleavage using Reagent K

This protocol can be used if Reagent H components are unavailable but may result in some methionine oxidation.[3][8]

Materials:

  • Same as Protocol 1, excluding DMS and NH₄I.

Procedure:

  • Resin Preparation:

    • Follow Step 1 from Protocol 1.

  • Cleavage Cocktail Preparation (Reagent K):

    • Prepare the cleavage cocktail fresh. For 100 mg of resin, prepare approximately 2 mL.

    • In a fume hood, carefully combine the following reagents in the specified v/v ratio:

      • Trifluoroacetic acid (82.5%)

      • Phenol (5%)

      • Water (5%)

      • Thioanisole (5%)

      • 1,2-Ethanedithiol (2.5%)[8]

  • Cleavage and Deprotection Reaction:

    • Add the freshly prepared Reagent K to the resin.

    • Seal the vessel and agitate gently at room temperature for 2-3 hours.[3]

  • Peptide Precipitation, Isolation, Washing, and Drying:

    • Follow Steps 4 and 5 from Protocol 1.

Workflow and Process Diagrams

Cleavage_Workflow Figure 1: Experimental Workflow for Peptide Cleavage and Deprotection cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification Resin Resin-Bound This compound Swell 1. Swell Resin in DCM Resin->Swell Cleavage 3. Cleavage & Deprotection (2-3 hours at RT) Swell->Cleavage Add Resin Prepare_Cocktail 2. Prepare Cocktail (e.g., Reagent H) Prepare_Cocktail->Cleavage Add Cocktail Filtration 4. Filter to Remove Resin Cleavage->Filtration TFA Solution with Peptide Precipitation 5. Precipitate Peptide in Cold Ether Filtration->Precipitation Wash 6. Wash Pellet (2-3x with Cold Ether) Precipitation->Wash Dry 7. Dry Peptide Wash->Dry Final_Product Final Product: Crude this compound Dry->Final_Product Connections Connections

Caption: Workflow for cleavage, deprotection, and isolation of the peptide from the solid support.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of the Tripeptide Methionyl-Alanyl-Serine

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Purification of Methionyl-Alanyl-Serine

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the purification of the tripeptide Methionyl-Alanyl-Serine (Met-Ala-Ser) using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). RP-HPLC is a widely adopted technique for peptide purification due to its high resolution and the volatility of its mobile phases, which simplifies product recovery.[][2] This note outlines the necessary instrumentation, reagents, a step-by-step experimental protocol, and expected outcomes, with special consideration for the challenges associated with methionine-containing peptides.

Introduction

Methionyl-Alanyl-Serine is a tripeptide composed of methionine, alanine, and serine. As a short, polar peptide, its purification can be efficiently achieved using reversed-phase HPLC. The separation mechanism in RP-HPLC is based on the hydrophobic interactions between the peptide and the stationary phase.[3] Peptides are loaded onto the column in a highly aqueous mobile phase and are subsequently eluted by gradually increasing the concentration of an organic solvent.[3]

The most common stationary phase for peptides of this size is a silica-based C18 support.[][4] A critical component of the mobile phase is an ion-pairing agent, typically 0.1% trifluoroacetic acid (TFA), which sharpens peaks and improves separation by forming ion pairs with the peptide molecules.[] A significant challenge in purifying Met-Ala-Ser is the potential for oxidation of the methionine residue's thioether side chain to methionine sulfoxide.[5][6] This side reaction can occur during peptide synthesis and cleavage and must be monitored, as it results in a more polar impurity that can complicate purification.[5][7][8]

Experimental Protocols

Materials and Instrumentation
Category Item Specifications
Instrumentation HPLC SystemQuaternary or Binary Pump, Autosampler, UV/Vis Detector, Fraction Collector
HPLC ColumnReversed-Phase C18, 5 µm particle size, 100-120 Å pore size, 4.6 x 250 mm (Analytical) or 10 x 250 mm (Semi-preparative)
Chemicals & Reagents Water (H₂O)HPLC Grade or Ultrapure
Acetonitrile (ACN)HPLC Grade
Trifluoroacetic Acid (TFA)HPLC Grade, >99.5% Purity
Crude PeptideSynthesized Methionyl-Alanyl-Serine
Nitrogen GasHigh Purity, for solvent degassing and sample drying
Detailed Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Prepare a solution of 0.1% (v/v) TFA in HPLC-grade water. For 1 liter, add 1 mL of TFA to 999 mL of water.

  • Mobile Phase B (Organic): Prepare a solution of 0.1% (v/v) TFA in HPLC-grade acetonitrile.[4] For 1 liter, add 1 mL of TFA to 999 mL of acetonitrile.

  • Degas both mobile phases for 15-20 minutes using helium sparging or sonication to prevent bubble formation in the HPLC system.

Step 2: Sample Preparation

  • Accurately weigh approximately 10-20 mg of crude Met-Ala-Ser peptide.

  • Dissolve the peptide in Mobile Phase A to a final concentration of 5-10 mg/mL. Most peptides are soluble in ultrapure water or the initial mobile phase.[] If solubility is an issue, sonicate briefly in an ice bath.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

Step 3: HPLC System Setup and Purification

  • Install the appropriate semi-preparative C18 column. For peptides with molecular weights below 4000 Da, a C18 column is generally effective.[]

  • Purge the HPLC system with both mobile phases to ensure no air is trapped in the lines.

  • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10-15 column volumes at the designated flow rate (e.g., 4.0 mL/min for a 10 mm ID column).

  • Set the UV detector to monitor absorbance at 214 nm or 220 nm, which are optimal wavelengths for detecting the peptide bond.[3][4][9]

  • Inject the filtered crude peptide solution onto the column.

  • Run the gradient elution program as described in Table 1. A shallow gradient is often beneficial for separating closely related impurities.[10]

  • Set the fraction collector to collect peaks based on UV absorbance threshold.

Step 4: Fraction Analysis and Post-Purification Processing

  • Analyze the collected fractions using analytical HPLC to determine the purity of each.

  • Pool the fractions containing the pure Met-Ala-Ser peptide (typically >95% purity).

  • Freeze the pooled fractions and lyophilize (freeze-dry) to remove the water and acetonitrile, yielding the purified peptide as a white, fluffy powder.

Data Presentation

The purification process is monitored by UV absorbance, and the resulting chromatogram will show the separation of the target peptide from synthesis-related impurities.

Table 1: HPLC Method Parameters for Met-Ala-Ser Purification

Parameter Value
Column Semi-Preparative C18 (10 x 250 mm, 5 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 4.0 mL/min
Detection Wavelength 214 nm
Column Temperature Ambient (25 °C)
Injection Volume 1-2 mL (of 10 mg/mL solution)

| Gradient | 5% to 40% B over 35 minutes |

Table 2: Representative Purification Results

Analyte Retention Time (min) Purity (Crude) Purity (Post-HPLC) Yield
Met-Ala-Ser 15.8 ~65% >98% ~40%

| Met(O)-Ala-Ser | 14.2 | ~10% | <0.5% | - |

Note: Data are representative and may vary based on synthesis quality and specific instrumentation.

Visualization of Experimental Workflow

The logical flow of the HPLC purification protocol is outlined in the diagram below.

HPLC_Workflow cluster_prep Preparation cluster_hplc Purification cluster_post Post-Processing Crude Crude Met-Ala-Ser (from Synthesis) SamplePrep Sample Preparation (Dissolve & Filter) Crude->SamplePrep HPLC HPLC System SamplePrep->HPLC MobilePrep Mobile Phase Prep (0.1% TFA in H2O/ACN) MobilePrep->HPLC Gradient Gradient Elution (5-40% ACN) HPLC->Gradient Detect UV Detection (214 nm) Gradient->Detect Collection Fraction Collection Detect->Collection Analysis Purity Analysis (Analytical HPLC) Collection->Analysis Pooling Pool Pure Fractions Analysis->Pooling If Pure Lyophilize Lyophilization Pooling->Lyophilize Final Purified Peptide (>98% Purity) Lyophilize->Final

Caption: Workflow for the HPLC purification of Methionyl-Alanyl-Serine.

Conclusion

The described RP-HPLC method is robust and effective for the purification of the tripeptide Methionyl-Alanyl-Serine from crude synthetic mixtures. By utilizing a C18 column with a water/acetonitrile mobile phase system containing 0.1% TFA, high purity (>98%) can be achieved. Careful monitoring for potential methionine oxidation is recommended for ensuring the integrity of the final product. This protocol serves as a reliable foundation for researchers engaged in peptide purification and drug development.

References

Application Notes and Protocols for H-Met-Ala-Ser-OH in Competitive Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide H-Met-Ala-Ser-OH, also known as Methionyl-Alanyl-Serine, and its N-formylated counterpart (N-Formyl-Met-Ala-Ser-OH) are recognized for their interaction with the formyl peptide receptor (FPR) family.[1][2] FPRs are a class of G protein-coupled receptors (GPCRs) that play a crucial role in the innate immune system by recognizing N-formylated peptides derived from bacteria and mitochondria, thereby initiating inflammatory responses.[3][4] The human FPR family consists of three members: FPR1, FPR2, and FPR3, which are primarily expressed on phagocytic leukocytes, such as neutrophils and monocytes, but also on other cell types.[3][5]

The ability of this compound and similar peptides to bind to FPRs makes them valuable tools in the study of inflammatory processes and for the screening of novel anti-inflammatory drug candidates. Competitive binding assays are a fundamental technique to determine the affinity and specificity of unlabeled ligands, such as this compound, for a particular receptor. These assays measure the ability of the test compound to displace a labeled ligand with known binding characteristics from the receptor.

This document provides detailed application notes and protocols for utilizing this compound as a competitor in binding assays targeting the formyl peptide receptors.

Biological Target: Formyl Peptide Receptors (FPRs)

The primary biological targets for this compound in the context of competitive binding assays are the formyl peptide receptors. While this compound is the non-formylated peptide, it is structurally related to N-formylated peptides that are the canonical ligands for FPRs. It is important to note that the N-formyl group is generally important for high-affinity binding to FPR1.[5] Therefore, the N-formylated version of the peptide, N-Formyl-Met-Ala-Ser-OH, is expected to be a more potent competitor. Researchers may choose to use this compound as a negative control or to investigate the contribution of the formyl group to receptor binding.

Table 1: Overview of Human Formyl Peptide Receptors

ReceptorKey Endogenous/Exogenous LigandsPrimary Signaling Pathways
FPR1 N-formyl peptides (e.g., fMLP), Annexin A1 peptidesGαi/o coupling, PLC activation, Ca2+ mobilization, MAPK (ERK, p38) activation, PI3K/Akt activation
FPR2 Lipoxin A4, Serum Amyloid A, Annexin A1 peptides, various formyl peptidesGαi/o coupling, PLC activation, Ca2+ mobilization, MAPK (ERK, p38) activation, PI3K/Akt activation
FPR3 F2L (a peptide from heme-binding protein), Annexin A1Gαi/o coupling, Ca2+ mobilization

Signaling Pathways

Upon agonist binding, FPRs undergo a conformational change, leading to the activation of heterotrimeric G proteins, primarily of the Gαi subtype. This initiates a cascade of intracellular signaling events crucial for cellular responses like chemotaxis, degranulation, and superoxide (B77818) production.

FPR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand This compound (or N-Formyl-Met-Ala-Ser-OH) FPR FPR Ligand->FPR Binds G_protein Gαiβγ FPR->G_protein Activates PLC PLC G_protein->PLC Activates Akt PI3K/Akt Pathway G_protein->Akt PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Cellular_Response Cellular Response (Chemotaxis, etc.) Ca_release->Cellular_Response MAPK MAPK Cascade (ERK, p38) PKC->MAPK MAPK->Cellular_Response Akt->Cellular_Response

Caption: Simplified signaling pathway of Formyl Peptide Receptors (FPRs).

Experimental Protocols

Protocol 1: Preparation of Cell Membranes Expressing FPRs

This protocol describes the preparation of crude cell membranes from cultured cells overexpressing a specific formyl peptide receptor (e.g., HEK293-FPR1 or CHO-FPR1).

Materials:

  • Cultured cells expressing the target FPR (e.g., from a stable cell line).

  • Phosphate-Buffered Saline (PBS), ice-cold.

  • Lysis Buffer (e.g., 10 mM Tris-HCl, pH 7.4, 5 mM EDTA) with protease inhibitors (added fresh).

  • Storage Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.5 mM EDTA, 10 mM MgCl2, 10% sucrose).

  • Cell scraper.

  • Dounce homogenizer or sonicator.

  • High-speed refrigerated centrifuge.

Procedure:

  • Grow cells to confluency in appropriate culture vessels.

  • Wash the cell monolayer twice with ice-cold PBS.

  • Scrape the cells into ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in ice-cold Lysis Buffer.

  • Incubate on ice for 15-20 minutes.

  • Lyse the cells by homogenization with a Dounce homogenizer (20-30 strokes) or by sonication on ice.

  • Centrifuge the lysate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in Storage Buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

  • Aliquot the membrane preparation and store at -80°C until use.

Membrane_Prep_Workflow Start Start: FPR-expressing Cells Wash Wash with ice-cold PBS Start->Wash Harvest Harvest Cells (Scrape & Centrifuge) Wash->Harvest Lyse Resuspend in Lysis Buffer & Homogenize/Sonicate Harvest->Lyse Centrifuge1 Low-Speed Centrifugation (Remove Nuclei) Lyse->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 High-Speed Centrifugation (Pellet Membranes) Supernatant1->Centrifuge2 Resuspend Resuspend Pellet in Storage Buffer Centrifuge2->Resuspend Quantify Determine Protein Concentration Resuspend->Quantify Store Aliquot & Store at -80°C Quantify->Store End End: Membrane Preparation Store->End

Caption: Workflow for the preparation of cell membranes expressing FPRs.

Protocol 2: Competitive Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of this compound for a specific FPR using a radiolabeled ligand, such as [³H]fMLP.

Materials:

  • FPR-expressing cell membranes (from Protocol 1).

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA).

  • Radiolabeled ligand (e.g., [³H]fMLP).

  • Unlabeled this compound (test competitor).

  • Unlabeled fMLP (for non-specific binding determination).

  • 96-well filter plates (e.g., GF/C).

  • Vacuum manifold.

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Assay Setup: Perform the assay in triplicate in a 96-well plate.

    • Total Binding: Add Binding Buffer, radiolabeled ligand, and cell membranes.

    • Non-specific Binding (NSB): Add Binding Buffer, radiolabeled ligand, a saturating concentration of unlabeled fMLP (e.g., 10 µM), and cell membranes.

    • Competition: Add Binding Buffer, radiolabeled ligand, varying concentrations of this compound, and cell membranes.

  • Incubation: Incubate the plate at room temperature (or 4°C) for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

  • Washing: Wash the filters three times with ice-cold Binding Buffer to remove unbound radioligand.

  • Drying: Dry the filter plate.

  • Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.

  • Plot the percentage of specific binding against the log concentration of this compound.

  • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow Start Start: Prepare Reagents Plate_Setup Set up 96-well Plate (Total, NSB, Competition) Start->Plate_Setup Add_Membranes Add Cell Membranes to all wells Plate_Setup->Add_Membranes Incubate Incubate to Reach Equilibrium Add_Membranes->Incubate Filter_Wash Filter and Wash on Vacuum Manifold Incubate->Filter_Wash Count Add Scintillant & Count Radioactivity Filter_Wash->Count Analyze Analyze Data (Calculate IC₅₀ and Ki) Count->Analyze End End: Determine Binding Affinity Analyze->End

Caption: General workflow for a competitive radioligand binding assay.

Data Presentation

Quantitative data from competitive binding assays should be summarized for clear comparison. While specific binding data for this compound is not widely published and should be determined experimentally, the following tables provide a template for presenting your results.

Table 2: Template for Competitive Binding Assay Parameters

ParameterValueUnitsNotes
Receptor Sourcee.g., HEK293-FPR1 membranes-Specify the cell line and receptor.
Radioligand[³H]fMLP-
Radioligand Conc.e.g., 1.0nMShould be close to the Kd value.
Radioligand KdTo be determinednMDetermine through saturation binding experiments.
Incubation Time90minutes
Incubation Temp.25°C
Non-specific LigandfMLP-
Non-specific Ligand Conc.10µM

Table 3: Template for this compound Binding Affinity Data

CompetitorTarget ReceptorIC₅₀KinH
This compoundFPR1Experimental ValueCalculated ValueExperimental Value
This compoundFPR2Experimental ValueCalculated ValueExperimental Value
N-Formyl-Met-Ala-Ser-OHFPR1Experimental ValueCalculated ValueExperimental Value
N-Formyl-Met-Ala-Ser-OHFPR2Experimental ValueCalculated ValueExperimental Value
fMLP (Control)FPR1Experimental ValueCalculated ValueExperimental Value

(Note: IC₅₀, Ki, and Hill slope (nH) values for this compound and its formylated derivative need to be determined experimentally.)

Conclusion

This compound and its N-formylated analog serve as valuable research tools for investigating the pharmacology of formyl peptide receptors. The protocols and guidelines presented here provide a framework for conducting competitive binding assays to characterize the interaction of these peptides with FPRs. Such studies are essential for understanding the structure-activity relationships of FPR ligands and for the development of novel therapeutics targeting inflammatory and immune responses.

References

Application Note: H-Met-Ala-Ser-OH as a Substrate for Methionine Aminopeptidase (MetAP) Kinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

H-Met-Ala-Ser-OH is a tripeptide that serves as an excellent substrate for the study of Methionine Aminopeptidases (MetAPs), a class of metalloproteases crucial in protein maturation.[1][2][3] MetAPs catalyze the removal of the N-terminal methionine from nascent polypeptide chains, a critical step in the post-translational modification of a significant portion of the proteome. The specificity of MetAPs is largely determined by the identity of the amino acid residue at the P1' position (adjacent to the N-terminal methionine).[1][2] The presence of Alanine at the P1' position in this compound, which has a small side chain, makes this tripeptide an ideal substrate for MetAP activity assays.[1][2][3] This document provides detailed protocols for the use of this compound in kinetic studies of MetAPs from various sources, including E. coli and human.

Product Information

Product Name This compound
Synonyms L-Methionyl-L-alanyl-L-serine
Molecular Formula C₁₁H₂₁N₃O₅S
Molecular Weight 307.37 g/mol
Purity ≥95% (HPLC)
Appearance White to off-white powder
Storage Store at -20°C. For long-term storage, desiccate.

Enzyme Specificity and Kinetic Parameters

Methionine aminopeptidases specifically cleave the peptide bond between the N-terminal Methionine and the adjacent amino acid. The efficiency of this cleavage is highly dependent on the residue at the P1' position. Small amino acids like Alanine, Glycine, and Serine are strongly preferred.[1][2][3] The table below summarizes known kinetic parameters for MetAP activity on substrates with a Met-Ala N-terminus, demonstrating the suitability of this compound for these studies.

Enzyme SourceSubstrateKm (mM)kcat (s⁻¹)kcat/Km (mM⁻¹s⁻¹)pH OptimumActivatorReference
Porcine Liver MetAPMet-Ala-His-...--15236.0-8.0Co²⁺[4]
E. coli MetAPMet-Ala-Ser--High~7.5Co²⁺[1]
Human MetAP1Met-Ala-...--High~7.5Co²⁺[1]
Human MetAP2Met-Ala-...--High~7.5Co²⁺[1]

Experimental Protocols

General Considerations
  • Enzyme Purity: Use highly purified recombinant MetAP for kinetic studies to avoid interference from other proteases.

  • Buffer Composition: MetAPs are metalloenzymes and their activity can be influenced by chelating agents. Avoid buffers containing EDTA unless investigating metal ion dependence. A common buffer is HEPES or Tris-HCl.

  • Metal Ion Activation: MetAP activity is often dependent on divalent cations, typically Co²⁺.[4] Include CoCl₂ in the assay buffer at a concentration to be optimized for the specific enzyme.

  • Substrate Stock Solution: Prepare a stock solution of this compound in deionized water or the assay buffer. Store frozen in aliquots to avoid repeated freeze-thaw cycles.

Protocol 1: Endpoint Assay using Ninhydrin Detection of Primary Amines

This protocol measures the increase in free amino groups resulting from the cleavage of the N-terminal methionine.

Materials:

  • This compound

  • Purified Methionine Aminopeptidase (B13392206) (e.g., from E. coli or human)

  • Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM KCl, 0.1 mM CoCl₂

  • Ninhydrin Reagent

  • Trichloroacetic acid (TCA) solution (10% w/v)

  • Glycine or Alanine standards

Procedure:

  • Prepare a reaction mixture containing Assay Buffer and varying concentrations of this compound.

  • Equilibrate the reaction mixture at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding a pre-determined amount of MetAP enzyme.

  • Incubate for a fixed period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding an equal volume of 10% TCA.

  • Centrifuge to pellet the precipitated protein.

  • Take an aliquot of the supernatant and react with Ninhydrin reagent according to the manufacturer's instructions to quantify the released primary amines (the new N-terminus of Ala-Ser-OH).

  • Measure the absorbance at 570 nm.

  • Create a standard curve using Glycine or Alanine to determine the concentration of the product formed.

  • Calculate the initial reaction velocity and determine kinetic parameters (Km and Vmax) by plotting velocity against substrate concentration and fitting to the Michaelis-Menten equation.

Protocol 2: Continuous Spectrophotometric Coupled Enzyme Assay

This protocol provides a continuous measurement of MetAP activity by coupling the release of the product to a subsequent enzymatic reaction that produces a chromogenic or fluorogenic signal. A highly sensitive method involves the detection of the released methionine.[5][6]

Materials:

  • This compound

  • Purified Methionine Aminopeptidase

  • Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM KCl, 0.1 mM CoCl₂

  • S-adenosyl-L-methionine (SAM) synthetase (MetK)

  • Inorganic pyrophosphatase

  • ATP

  • Malachite Green/molybdate reagent for phosphate (B84403) detection[5]

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing Assay Buffer, this compound at various concentrations, ATP, SAM synthetase, and inorganic pyrophosphatase.

  • Initiate the reaction by adding MetAP.

  • The MetAP reaction releases methionine.

  • SAM synthetase utilizes the released methionine and ATP to produce S-adenosylmethionine and pyrophosphate (PPi).

  • Inorganic pyrophosphatase hydrolyzes PPi to two molecules of inorganic phosphate (Pi).

  • At desired time points, stop the reaction and add Malachite Green/molybdate reagent to detect the amount of inorganic phosphate produced.

  • Measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm).

  • The rate of color development is proportional to the MetAP activity.

  • Calculate initial velocities and determine kinetic parameters.

Visualization of Experimental Workflow and Signaling Context

experimental_workflow cluster_reagents Reagent Preparation cluster_assay Enzyme Assay cluster_detection Detection & Analysis Substrate This compound Stock Solution Reaction_Mix Prepare Reaction Mixture (Buffer + Substrate) Substrate->Reaction_Mix Enzyme Purified MetAP Stock Solution Start_Reaction Add MetAP Enzyme->Start_Reaction Buffer Assay Buffer (HEPES, KCl, CoCl₂) Buffer->Reaction_Mix Incubation Incubate at 37°C Reaction_Mix->Incubation Incubation->Start_Reaction Reaction Enzymatic Cleavage Start_Reaction->Reaction Stop_Reaction Stop Reaction (e.g., TCA) Reaction->Stop_Reaction Detection Quantify Product (e.g., Ninhydrin or Coupled Assay) Stop_Reaction->Detection Data_Analysis Calculate Velocity & Kinetic Parameters Detection->Data_Analysis

Caption: General workflow for an enzyme kinetic assay using this compound.

signaling_pathway Ribosome Ribosome Nascent_Polypeptide Nascent Polypeptide (Met-Ala-Ser-...) Ribosome->Nascent_Polypeptide Translation MetAP Methionine Aminopeptidase (MetAP) Nascent_Polypeptide->MetAP Substrate Binding Processed_Protein Mature Protein (Ala-Ser-...) MetAP->Processed_Protein Cleavage Methionine Methionine MetAP->Methionine Product Release

Caption: Role of MetAP in N-terminal methionine excision.

Troubleshooting

IssuePossible CauseSolution
No or low enzyme activity Inactive enzymeEnsure proper storage and handling of the enzyme. Test with a known positive control substrate.
Missing cofactorAdd CoCl₂ to the assay buffer, as MetAPs are often cobalt-dependent.
Inappropriate pHOptimize the pH of the assay buffer for the specific MetAP being used.
High background signal Contaminating proteasesUse highly purified MetAP. Include protease inhibitors specific for other classes of proteases if necessary.
Spontaneous substrate degradationRun a no-enzyme control to assess the rate of non-enzymatic hydrolysis.
Non-linear reaction progress curves Substrate depletionUse a lower enzyme concentration or a shorter reaction time.
Product inhibitionAnalyze initial rates. Dilute the reaction mixture if possible.
Enzyme instabilityPerform the assay on ice or at a lower temperature. Check for protein precipitation.

Conclusion

This compound is a highly suitable substrate for conducting kinetic studies of Methionine Aminopeptidases. Its structure aligns with the known substrate specificity of MetAPs, ensuring efficient enzymatic cleavage. The protocols provided herein offer robust methods for determining the kinetic parameters of MetAP enzymes, which is essential for understanding their biological function and for the development of specific inhibitors in drug discovery programs.

References

Application Notes and Protocols for Fluorescent Labeling of H-Met-Ala-Ser-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeled peptides are indispensable tools in biomedical research and drug development. They are crucial for a wide range of applications, including in-vivo imaging, fluorescence resonance energy transfer (FRET) assays, flow cytometry, and studying protein-protein interactions.[][2][3] The tripeptide H-Met-Ala-Ser-OH possesses a primary amine at the N-terminus, which serves as a primary target for conjugation with amine-reactive fluorescent dyes. This document provides detailed protocols for labeling this compound with common fluorescent tags, methods for purification and characterization, and a summary of the spectral properties of selected dyes.

Choosing a Fluorescent Label

The selection of a fluorescent dye depends on the specific application, considering factors such as the excitation and emission wavelengths, quantum yield, photostability, and environmental sensitivity. Commonly used fluorescent dyes for peptide labeling include fluoresceins (e.g., FITC), rhodamines (e.g., TRITC), cyanine (B1664457) dyes (e.g., Cy3, Cy5), and Alexa Fluor dyes.[3][4]

Table 1: Spectral Properties of Common Amine-Reactive Fluorescent Dyes

Fluorescent DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) at λmax (cm⁻¹M⁻¹)Quantum Yield (Φ)
FITC (Fluorescein Isothiocyanate) 494518~75,0000.79
TRITC (Tetramethylrhodamine Isothiocyanate) 550575~85,0000.23
Cy3 NHS Ester 550570~150,0000.15
Cy5 NHS Ester 650670~250,0000.27
Alexa Fluor 488 NHS Ester 495519~73,0000.92
Alexa Fluor 555 NHS Ester 555565~155,0000.10
Alexa Fluor 647 NHS Ester 650668~270,0000.33

Note: Molar extinction coefficients and quantum yields are approximate and can vary with environmental conditions such as pH and solvent polarity.

Experimental Workflow

The general workflow for labeling this compound involves dissolution of the peptide and the fluorescent dye, the coupling reaction, and subsequent purification and characterization of the labeled peptide.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_characterization Characterization Peptide_Prep Dissolve this compound in Reaction Buffer Coupling Mix Peptide and Dye Solutions Incubate in the Dark Peptide_Prep->Coupling Dye_Prep Dissolve Fluorescent Dye in Anhydrous DMSO/DMF Dye_Prep->Coupling Purification Purify Labeled Peptide (e.g., HPLC, Gel Filtration) Coupling->Purification MS Mass Spectrometry (Verify Labeling) Purification->MS Fluorescence Fluorescence Spectroscopy (Determine Labeling Efficiency) Purification->Fluorescence

Caption: General workflow for fluorescent labeling of peptides.

Detailed Protocols

Protocol 1: Labeling of this compound with FITC in Solution

Fluorescein isothiocyanate (FITC) reacts with the primary amine at the N-terminus of the peptide to form a stable thiourea (B124793) linkage.[5] It is important to perform the reaction at a slightly basic pH to ensure the amino group is deprotonated and thus more reactive.[6]

Materials:

  • This compound peptide

  • Fluorescein isothiocyanate (FITC)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • 0.1 M Sodium bicarbonate buffer (pH 9.0)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (optional, for on-resin labeling)

  • Trifluoroacetic acid (TFA) or Acetic acid (for sample acidification before HPLC)

  • Purification column (e.g., HPLC C18 column, Sephadex G-10)

Procedure:

  • Peptide Solution Preparation: Dissolve this compound in 0.1 M sodium bicarbonate buffer (pH 9.0) to a final concentration of 1-2 mg/mL.

  • FITC Solution Preparation: Immediately before use, dissolve FITC in anhydrous DMSO to a concentration of 10 mg/mL.[5] Protect the solution from light.[6][7]

  • Labeling Reaction:

    • Slowly add the FITC solution to the peptide solution while gently stirring. A molar ratio of 3:1 to 5:1 (FITC:peptide) is typically recommended.[5][6]

    • Incubate the reaction mixture in the dark at room temperature for 1-2 hours with continuous gentle agitation.[5]

  • Purification:

    • Acidify the reaction mixture with a small amount of acetic acid or trifluoroacetic acid to a pH suitable for the HPLC column (typically pH 2-8).[6]

    • Purify the FITC-labeled peptide from unreacted FITC and unlabeled peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Monitor the elution profile using UV absorbance at 214 nm (for the peptide bond) and 494 nm (for FITC).

    • Alternatively, for a quick cleanup, a desalting column such as Sephadex G-10 can be used to separate the labeled peptide from free FITC.[8]

  • Characterization:

    • Confirm the identity of the labeled peptide by mass spectrometry (e.g., MALDI-TOF or LC-MS) to verify the addition of the FITC moiety.[][9]

    • Determine the labeling efficiency using fluorescence spectroscopy.[][10]

Note on a potential side reaction: N-terminal labeling of peptides with isothiocyanates can sometimes lead to the formation of a thiohydantoin derivative and cleavage of the N-terminal amino acid. To avoid this, a spacer like 6-aminohexanoic acid (6-Ahx) can be incorporated at the N-terminus of the peptide before labeling.[6]

Protocol 2: Labeling of this compound with an NHS-Ester Fluorescent Dye

N-hydroxysuccinimide (NHS) esters are highly reactive towards primary amines, forming stable amide bonds.[11][12] This is a common and efficient method for labeling peptides.[11]

G Peptide This compound (Primary Amine) Reaction Amine-Reactive Coupling pH 8.3-8.5 Peptide->Reaction NHS_Dye NHS-Ester Dye NHS_Dye->Reaction Labeled_Peptide Fluorescently Labeled Peptide (Stable Amide Bond) Reaction->Labeled_Peptide NHS_byproduct N-Hydroxysuccinimide Reaction->NHS_byproduct

References

Application Notes and Protocols for the Quantitative Assay of H-Met-Ala-Ser-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide H-Met-Ala-Ser-OH (Methionyl-Alanyl-Serine) is a short peptide of interest in various fields of biomedical research. Accurate quantification of this peptide in biological matrices is crucial for pharmacokinetic studies, biomarker discovery, and understanding its physiological roles. These application notes provide detailed protocols for the quantitative analysis of this compound, primarily focusing on Liquid Chromatography-Mass Spectrometry (LC-MS), a highly sensitive and specific method for peptide quantification.[1][2] Alternative approaches, such as immunoassay development, are also discussed.

Quantitative Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the recommended method for the accurate quantification of this compound due to its high sensitivity, specificity, and robustness. The workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Workflow for LC-MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma, Urine) Enrichment Solid-Phase Extraction (SPE) Enrichment Sample->Enrichment Load Cleanup Sample Cleanup Enrichment->Cleanup Wash Elution Elution & Reconstitution Cleanup->Elution Elute Injection HPLC/UHPLC Injection Elution->Injection Separation Chromatographic Separation (Reversed-Phase or HILIC) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Mass Spectrometry (HRMS, MS/MS) Ionization->Detection Quantification Quantification (Standard Curve) Detection->Quantification Results Results Quantification->Results

Caption: Workflow for the quantitative analysis of this compound using LC-MS.

Detailed Experimental Protocols

1. Sample Preparation: Solid-Phase Extraction (SPE)

For complex biological samples like plasma or urine, sample preparation is critical to remove interfering substances and enrich the target peptide.[1][3][4] A graphitized carbon black (GCB) SPE cartridge is recommended for short, underivatized peptides.[1]

  • Materials:

    • SPE cartridges (e.g., GCB)

    • Conditioning Solution: Acetonitrile (ACN)

    • Equilibration Solution: 0.1% Formic Acid (FA) in Water

    • Wash Solution: 0.1% FA in Water

    • Elution Buffer: 0.1% FA in 80% ACN

    • Biological sample (e.g., plasma, urine)

    • Internal Standard (IS): A stable isotope-labeled version of this compound is recommended.

  • Protocol:

    • Spike the biological sample with the internal standard.

    • Condition the SPE cartridge with 1 mL of ACN.

    • Equilibrate the cartridge with 1 mL of 0.1% FA in water.

    • Load the pre-treated sample onto the cartridge.

    • Wash the cartridge with 1 mL of 0.1% FA in water to remove salts and other hydrophilic impurities.

    • Elute the peptide with 1 mL of 0.1% FA in 80% ACN.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in a suitable volume of the initial mobile phase for LC-MS analysis.

2. Liquid Chromatography

Both Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) can be employed for the separation of short peptides.[1][5][6] RP-HPLC using a C18 column is a common starting point.[7]

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[8]

    • Column: C18 analytical column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Column Temperature: 40 °C.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Gradient Elution Program:

Time (min)% Mobile Phase B
0.02
1.02
8.030
8.195
10.095
10.12
12.02

3. Mass Spectrometry

High-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS) is used for detection and quantification.[1][2] Electrospray ionization (ESI) in positive ion mode is typically used for peptides.

  • Instrumentation:

    • Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) mass spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS Parameters (to be optimized for the specific instrument):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 600 L/hr

    • Acquisition Mode: Data-Dependent Acquisition (DDA) for initial identification or Multiple Reaction Monitoring (MRM) for targeted quantification.[2]

  • MRM Transitions for this compound (to be determined experimentally):

    • Precursor Ion (m/z): [M+H]+

    • Fragment Ions (m/z): Select 2-3 stable and intense fragment ions.

Data Presentation: Quantitative Data Summary

A standard curve should be prepared by spiking known concentrations of this compound into a blank matrix. The concentration of the peptide in unknown samples is then determined by interpolating their peak area ratios (analyte/internal standard) against the standard curve.

ParameterValue
Linearity (R²)> 0.99
Lower Limit of Quantification (LLOQ)To be determined
Upper Limit of Quantification (ULOQ)To be determined
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 15%
Accuracy (% Bias)85-115%
Recovery> 80%

Alternative Method: Immunoassay

While LC-MS is the gold standard, immunoassays offer a high-throughput alternative. However, developing a robust immunoassay for a small peptide like this compound presents challenges, primarily due to the small size of the analyte, which may not be readily recognized by two antibodies simultaneously as required in a sandwich immunoassay.[9][10]

Immunoassay Development Workflow

Immunoassay_Workflow cluster_dev Antibody Development cluster_assay Assay Development Conjugation Peptide-Carrier Conjugation Immunization Immunization Conjugation->Immunization Screening Antibody Screening Immunization->Screening Format Assay Format Selection (e.g., Competitive ELISA) Screening->Format Optimization Assay Optimization Format->Optimization Validation Assay Validation Optimization->Validation

Caption: Workflow for the development of an immunoassay for this compound.

Protocol: Competitive ELISA (Conceptual)

A competitive ELISA is a suitable format for small molecules.[10] In this format, the sample peptide competes with a labeled peptide for binding to a limited number of antibody-coated wells.

  • Principle:

    • Microplate wells are coated with an antibody specific to this compound.

    • The sample containing the unknown amount of this compound is added to the wells, along with a known amount of enzyme-labeled this compound.

    • The unlabeled peptide from the sample and the labeled peptide compete for binding to the antibody.

    • After incubation and washing, a substrate is added, and the enzyme activity is measured. The signal is inversely proportional to the concentration of this compound in the sample.

  • Challenges:

    • Antibody Production: Raising high-affinity antibodies against a small, non-immunogenic tripeptide is challenging and often requires conjugation to a larger carrier protein.[11]

    • Cross-reactivity: The antibody may cross-react with other similar peptides or metabolites.

Conclusion

For the quantitative analysis of this compound, LC-MS offers a highly specific and sensitive approach. The detailed protocols provided herein for sample preparation, chromatographic separation, and mass spectrometric detection can be adapted and optimized for various biological matrices. While immunoassays present a high-throughput alternative, their development for a small tripeptide is a more involved process with significant challenges in antibody generation and specificity. The choice of method will depend on the specific requirements of the research, including the desired sensitivity, throughput, and available resources.

References

Troubleshooting & Optimization

Technical Support Center: H-Met-Ala-Ser-OH Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the synthesis yield and purity of the tripeptide H-Met-Ala-Ser-OH.

Frequently Asked Questions (FAQs)

Q1: What is the recommended general strategy for synthesizing this compound with a high yield?

A1: The most common and recommended strategy for synthesizing this compound is the Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) protection scheme.[1][2] This approach involves assembling the peptide chain from the C-terminus (Serine) to the N-terminus (Methionine) on a solid support (resin).[3] The Fmoc group on the α-amine is removed with a mild base (like piperidine), and the side-chain protecting groups (like tBu for Serine) are removed at the final cleavage step with a strong acid (like Trifluoroacetic Acid - TFA).[1][4]

Q2: During mass spectrometry analysis of my crude product, I observe a major impurity with a +16 Da mass shift. What is this side product and how can it be minimized?

A2: A +16 Da impurity is characteristic of Methionine sulfoxide (B87167) (Met(O)), which forms due to the oxidation of the sulfur atom in the Methionine side chain.[5][6][7] This is a very common side reaction for Methionine-containing peptides.[7]

Prevention and Mitigation Strategies:

  • Synthesis: Use fresh, high-purity solvents and reagents to minimize exposure to oxidative agents.

  • Cleavage: The most critical step for preventing oxidation is the final cleavage from the resin. Use a cleavage cocktail specifically designed to protect Methionine.[5][6] These cocktails contain scavengers and reducing agents that suppress oxidation.[5][7][8] For example, "Reagent H" or cocktails containing ammonium (B1175870) iodide and dimethylsulfide have been shown to be highly effective.[5][6][7]

Q3: How should I select the appropriate side-chain protecting group for Serine (Ser)?

A3: The choice of the side-chain protecting group for Serine's hydroxyl group is crucial for preventing side reactions like acylation and β-elimination.[1] In the context of Fmoc/tBu SPPS, the tert-Butyl (tBu) group is the most common and standard choice.[1][9][10]

  • tert-Butyl (tBu): It is highly stable to the basic conditions used for Fmoc removal (piperidine) and is efficiently cleaved by TFA, making it fully compatible with the standard Fmoc/tBu strategy.[1][10]

  • Trityl (Trt): This is an alternative that is more acid-labile, allowing for milder cleavage conditions. This can be useful if you need to cleave the peptide from the resin while leaving the side-chain protection intact.[1][10]

  • Benzyl (Bzl): This group is more stable and requires harsh acidic conditions like HF for removal, making it less common in modern Fmoc SPPS but still used in Boc-based strategies.[1]

For a standard this compound synthesis, Fmoc-Ser(tBu)-OH is the recommended building block.

Q4: My peptide yield is consistently low after cleavage from the resin. Which cleavage cocktail is best for this compound?

A4: Low yield after cleavage can be due to incomplete cleavage or degradation of the peptide by reactive species (carbocations) generated during the process. For a peptide containing Methionine, using a standard cocktail like 95% TFA can lead to significant oxidation.[5][6] Specialized cocktails containing a mixture of scavengers are essential.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Coupling Efficiency (indicated by Kaiser test or sequence deletion)Steric Hindrance: The growing peptide chain can aggregate, making the N-terminus inaccessible.[2][11]- Use a more potent coupling reagent like HATU or HCTU.[12][13]- Perform a "double coupling" by repeating the coupling step with fresh reagents.[14]- Increase reaction temperature (if using a microwave synthesizer).[11]
+16 Da Impurity (Methionine Oxidation)Oxidation of the Met side chain during synthesis or, more commonly, during final cleavage.[5][7]- Use a specialized cleavage cocktail for Met-containing peptides (e.g., Reagent H or Reagent K).[5][6][15]- Add reducing agents like ammonium iodide (NH₄I) or scavengers like 1,2-ethanedithiol (B43112) (EDT) and thioanisole (B89551) to your cleavage mixture.[5][7]
-18 Da Impurity (Dehydration)Aspartimide Formation (if Asp was present): Not applicable for Met-Ala-Ser.β-elimination of Ser: Can occur during Fmoc deprotection, though less common with tBu protection.[1]- Ensure the Serine side chain is properly protected (tBu is standard).[1]- Avoid prolonged exposure to strong bases during Fmoc deprotection.
Poor Yield of Crude Peptide - Incomplete deprotection or coupling steps.[16]- Inefficient cleavage from the resin.- Loss of peptide during precipitation and washing steps.- Monitor each coupling/deprotection step (e.g., Kaiser test).[14]- Extend cleavage time or use a more effective cleavage cocktail.[15]- Optimize the precipitation solvent (e.g., cold methyl t-butyl ether).[8]
Multiple Unidentified Peaks in HPLC - Formation of various side products due to reactive carbocations during cleavage.- Racemization of amino acids.- Use a comprehensive scavenger cocktail during cleavage (e.g., TFA/TIS/EDT/H₂O).- Add HOBt or an equivalent to the coupling reaction to minimize racemization.[17]
Table 1: Comparison of Cleavage Cocktails for Methionine-Containing Peptides
Reagent Name Composition Key Advantages Reference
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-ethanedithiol (EDT)Good general-purpose reagent for peptides with multiple sensitive residues.[15]
Reagent H 81% TFA, 5% Phenol, 5% Thioanisole, 3% Water, 2.5% EDT, 2% Dimethylsulfide, 1.5% Ammonium IodideSpecifically designed to eliminate methionine sulfoxide formation.[5][6]
TFA/TMSCl/Anisole/Me₂S 85% TFA, 5% Anisole, 5% TMSCl, 5% Me₂S (+ PPh₃)Reported to minimize or eradicate oxidation side reactions.[7]
Reagent B 88% TFA, 5% Water, 5% Phenol, 2% Triisopropylsilane (TIS)"Odorless" alternative but does not prevent methionine oxidation. Not recommended for this peptide.[8]

Experimental Protocols & Visualizations

Protocol 1: Fmoc Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the manual synthesis on a 0.1 mmol scale using Wang resin pre-loaded with Fmoc-Ser(tBu)-OH.

1. Resin Swelling:

  • Place 0.1 mmol of Fmoc-Ser(tBu)-Wang resin in a reaction vessel.

  • Add dimethylformamide (DMF) and allow the resin to swell for 1 hour at room temperature.[18]

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a solution of 20% piperidine (B6355638) in DMF to the resin.

  • Agitate for 5-10 minutes. Drain.

  • Repeat the 20% piperidine treatment for another 10-15 minutes.

  • Wash the resin thoroughly with DMF (5-7 times).

3. Amino Acid Coupling (Alanine):

  • In a separate vial, dissolve Fmoc-Ala-OH (0.4 mmol, 4 eq.), HBTU (0.38 mmol, 3.8 eq.), and HOBt (0.4 mmol, 4 eq.) in DMF.

  • Add DIPEA (0.8 mmol, 8 eq.) to activate the amino acid (solution may change color).

  • Immediately add the activation mixture to the resin.

  • Agitate for 1-2 hours at room temperature.

  • Drain the coupling solution and wash the resin with DMF (3-5 times).

  • (Optional: Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling).[14]

4. Repeat Cycle for Methionine:

  • Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) using Fmoc-Met-OH.

5. Final Fmoc Deprotection:

  • After coupling the final amino acid (Met), perform the Fmoc deprotection (Step 2) one last time to expose the N-terminal amine.

  • After washing with DMF, wash the resin with dichloromethane (B109758) (DCM) and dry it under vacuum.

cleavage_logic cluster_outcomes Potential Cleavage Pathways start_node Peptide-Resin in Cleavage Cocktail process_node TFA Cleavage Generates Reactive Carbocations (e.g., tBu⁺) start_node->process_node good_outcome Desired Product: This compound bad_outcome Side Products: Met(O) Alkylated Met path1 Pathway 1: Without Scavengers path2 Pathway 2: With Scavengers (EDT, Thioanisole, DMS) path1->bad_outcome Carbocations attack Met side chain (S-alkylation) or cause oxidation path2->good_outcome Scavengers trap carbocations & reduce oxidative species

References

minimizing racemization during Methionyl-Alanyl-Serine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of the tripeptide Methionyl-Alanyl-Serine (Met-Ala-Ser). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding the minimization of racemization during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis, and why is it a concern for Met-Ala-Ser?

A1: Racemization is the conversion of a single enantiomer of a chiral amino acid into an equal mixture of both its L and D forms.[1] In peptide synthesis, this leads to the incorporation of the incorrect stereoisomer into the peptide chain.[1] For a therapeutic peptide like Met-Ala-Ser, the presence of diastereomeric impurities can significantly alter its three-dimensional structure, leading to reduced biological activity or even undesired off-target effects.

Q2: What are the primary mechanisms of racemization during peptide coupling?

A2: There are two main pathways for racemization during peptide synthesis:

  • Oxazolone (B7731731) (Azlactone) Formation: This is the most common mechanism.[1][2] The activated carboxyl group of the N-protected amino acid cyclizes to form a 5(4H)-oxazolone intermediate. The proton at the chiral center of this intermediate is acidic and can be easily abstracted by a base, leading to a loss of stereochemical integrity.[1]

  • Direct Enolization: A base can directly abstract the alpha-proton (Hα) of the activated amino acid residue, forming an enolate intermediate which then reprotonates to a mixture of D and L isomers.[2][3] This is more common for amino acid residues with electron-withdrawing groups in their side chains.[2]

Q3: Which amino acid in the Met-Ala-Ser sequence is most susceptible to racemization during coupling?

A3: During the synthesis of Met-Ala-Ser, the activated alanine (B10760859) residue (when coupling to serine) and the activated methionine residue (when coupling to alanine) are at risk of racemization. Generally, the C-terminal amino acid of a peptide fragment is most prone to racemization during segment coupling. In stepwise solid-phase peptide synthesis (SPPS), the risk of racemization is present at each coupling step. Serine and methionine are amino acids that have been noted to have side chains that can influence the rate of racemization.[2]

Q4: How does the choice of coupling reagent affect racemization?

A4: The coupling reagent is a critical factor in controlling racemization.[4] Uronium/aminium salts (e.g., HATU, HBTU) and phosphonium (B103445) salts (e.g., PyBOP) are generally preferred as they lead to rapid amide bond formation, which competes effectively with the rate of racemization.[4][5] Carbodiimides like DCC and DIC can be effective, but their use without racemization-suppressing additives significantly increases the risk of racemization.[5]

Q5: What is the role of additives like HOBt and HOAt in minimizing racemization?

A5: Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are essential for suppressing racemization, particularly when using carbodiimide (B86325) coupling reagents.[6][7] They react with the activated amino acid to form an active ester intermediate that is less prone to oxazolone formation and subsequent racemization.[6] HOAt is generally considered more effective than HOBt at preventing racemization.[7]

Q6: Which bases are recommended to minimize racemization?

A6: The choice of base is crucial, as bases can promote racemization.[6] Weaker or sterically hindered bases are recommended. N-methylmorpholine (NMM) and 2,4,6-collidine are generally better choices than stronger, less sterically hindered bases like N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA).[8][9][10]

Q7: What is the recommended protecting group strategy for the Serine residue?

A7: The hydroxyl group of serine must be protected to prevent side reactions, such as O-acylation, during peptide synthesis.[11] In the context of Fmoc-based solid-phase peptide synthesis (SPPS), the tert-butyl (tBu) ether is the most common and recommended protecting group for the serine side chain.[11][12] It is stable to the basic conditions used for Fmoc deprotection and is readily cleaved by trifluoroacetic acid (TFA) during the final cleavage from the resin.[11]

Q8: Does the Methionine residue require side-chain protection?

A8: The thioether side chain of methionine is generally considered non-reactive under standard Fmoc-SPPS conditions and typically does not require a protecting group.[13][14] However, it is susceptible to oxidation to methionine sulfoxide (B87167), which can be a concern during synthesis and cleavage.[13][14] This oxidation can be minimized by using scavengers in the cleavage cocktail.[13]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High levels of D-Ala or D-Met diastereomers detected by chiral HPLC. Inappropriate coupling reagent or lack of additives.Use a uronium/aminium (HATU, HBTU) or phosphonium (PyBOP) based coupling reagent. If using a carbodiimide (DIC, EDC), always include an additive like HOAt or Oxyma.[9]
Use of a strong, non-hindered base.Replace DIPEA or TEA with a weaker or sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[8][10]
Prolonged activation time before coupling.Avoid pre-activation of the amino acid. Add the coupling reagent to the mixture of the protected amino acid and the resin-bound amine simultaneously (in-situ activation).[8][15]
High reaction temperature.Perform the coupling reaction at a lower temperature, such as 0°C, and then allow it to warm to room temperature.[8]
Presence of a +16 Da mass adduct in the final product. Oxidation of the methionine residue.Add scavengers such as dimethylsulfide to the cleavage cocktail to prevent oxidation.[13] If oxidation has already occurred, the sulfoxide can sometimes be reduced back to methionine post-cleavage.[13]
Low coupling efficiency for the Ser(tBu) residue. Steric hindrance from the tBu protecting group.Increase the coupling time or use a more powerful coupling reagent like HATU.[8] Ensure that the Fmoc deprotection of the preceding alanine residue is complete.

Data Summary

The following tables summarize qualitative and semi-quantitative data regarding the impact of various reagents on racemization.

Table 1: Comparison of Coupling Reagents and Additives for Racemization Suppression

Coupling Reagent/Additive Combination Relative Racemization Potential Key Advantages Considerations
DIC / HOBt ModerateCost-effective, readily available.[5]Higher risk of racemization compared to other combinations.[9]
DIC / HOAt LowMore effective at suppressing racemization than HOBt.[7]Higher cost than HOBt.
HBTU / HOBt LowEfficient coupling, widely used.[2]Can still lead to some racemization with sensitive amino acids.[15]
HATU / HOAt Very LowHighly efficient, very low racemization potential.[4][5]Higher cost.
PyBOP LowEfficient coupling with low racemization risk.[4]More expensive and may require stricter handling.[4]

Table 2: Influence of Base Selection on Racemization

Base Relative Basicity/Steric Hindrance Racemization Potential Recommendation
Triethylamine (TEA) Strong / Low HindranceHighNot recommended for racemization-sensitive couplings.[6]
N,N-Diisopropylethylamine (DIPEA) Strong / High HindranceModerate to HighCommonly used, but can still cause significant racemization.[6][8]
N-Methylmorpholine (NMM) Weaker / Moderate HindranceLow to ModerateA better choice than DIPEA for reducing racemization.[6][8]
2,4,6-Collidine (TMP) Weaker / High HindranceLowRecommended for couplings where racemization is a major concern.[8][10]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Met-Ala-Ser using Fmoc/tBu Strategy

This protocol outlines the manual synthesis of H-Met-Ala-Ser-NH₂ on a Rink Amide resin.

  • Resin Preparation: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1-2 hours.[11]

  • Fmoc-Ser(tBu)-OH Coupling:

    • Remove the Fmoc group from the resin with 20% piperidine (B6355638) in DMF (2 x 10 min).[11]

    • Wash the resin thoroughly with DMF.

    • In a separate vessel, dissolve Fmoc-Ser(tBu)-OH (3 eq), HATU (2.9 eq), and HOAt (3 eq) in DMF.

    • Add 2,4,6-collidine (6 eq) to the activation mixture and immediately add it to the resin.

    • Agitate at room temperature for 2 hours.

    • Wash the resin with DMF, dichloromethane (B109758) (DCM), and DMF.

  • Fmoc-Ala-OH Coupling:

    • Perform Fmoc deprotection as described in step 2.

    • Wash the resin with DMF.

    • Couple Fmoc-Ala-OH using the same activation method and reagents as for serine.

    • Agitate for 2 hours and then wash the resin.

  • Fmoc-Met-OH Coupling:

    • Perform Fmoc deprotection as described in step 2.

    • Wash the resin with DMF.

    • Couple Fmoc-Met-OH using the same activation method and reagents.

    • Agitate for 2 hours and then wash the resin.

  • Final Fmoc Deprotection: Remove the N-terminal Fmoc group from methionine with 20% piperidine in DMF (2 x 10 min).[11]

  • Cleavage and Deprotection:

    • Wash the resin with DMF and DCM, then dry under vacuum.[11]

    • Treat the resin with a cleavage cocktail of TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5) for 2-3 hours.[11]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge, decant the ether, and dry the peptide pellet.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase HPLC.

    • Confirm the identity and purity by LC-MS.

    • Assess the stereochemical purity by chiral HPLC analysis.

Visualizations

Racemization_Mechanisms cluster_oxazolone Oxazolone Formation (Predominant Pathway) cluster_enolization Direct Enolization Activated_AA Activated Nα-Protected Amino Acid Oxazolone 5(4H)-Oxazolone (Achiral Intermediate) Activated_AA->Oxazolone Cyclization Proton_Loss Proton Abstraction (Loss of Chirality) Oxazolone->Proton_Loss Base1 Base Base1->Proton_Loss Amine_Attack Amine Component Proton_Loss->Amine_Attack Nucleophilic Attack Racemized_Peptide Racemized Peptide (L- and D- forms) Amine_Attack->Racemized_Peptide Activated_AA2 Activated Nα-Protected Amino Acid Enolate Enolate Intermediate (Achiral) Activated_AA2->Enolate Racemized_AA Racemized Amino Acid Enolate->Racemized_AA Reprotonation Base2 Base Base2->Enolate Hα Abstraction

Caption: Primary mechanisms of racemization during peptide synthesis.

Troubleshooting_Workflow Start High Racemization Detected Check_Reagents Step 1: Evaluate Coupling Reagents Start->Check_Reagents Reagent_Solution Use HATU/HOAt or PyBOP. Add HOAt/Oxyma if using DIC. Check_Reagents->Reagent_Solution Check_Base Step 2: Evaluate Base Check_Reagents->Check_Base If racemization persists Base_Solution Switch from DIPEA to NMM or 2,4,6-Collidine. Check_Base->Base_Solution Check_Conditions Step 3: Optimize Conditions Check_Base->Check_Conditions If racemization persists Conditions_Solution Avoid pre-activation. Couple at 0°C to RT. Check_Conditions->Conditions_Solution Re_Analyze Re-synthesize and Analyze Check_Conditions->Re_Analyze

Caption: Troubleshooting workflow for minimizing racemization.

References

troubleshooting poor solubility of H-Met-Ala-Ser-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of the tripeptide H-Met-Ala-Ser-OH.

Frequently Asked Questions (FAQs)

Q1: What are the physicochemical properties of this compound?

A1: this compound, also known as Methionyl-alanyl-serine, is a tripeptide with the following properties:

PropertyValueReference
Molecular Formula C11H21N3O5S[1][2]
Molecular Weight 307.37 g/mol [1][2]
Appearance White to off-white powder[2]
Amino Acid Sequence Met-Ala-Ser[1][3]

Q2: Why might this compound have poor solubility?

A2: The solubility of a peptide is primarily determined by its amino acid composition, length, and the pH of the solution.[4][5] this compound is a relatively short peptide, which is generally favorable for solubility.[4] However, it contains two hydrophobic amino acids (Methionine and Alanine) and one polar, uncharged amino acid (Serine). A high proportion of hydrophobic residues can lead to poor solubility in aqueous solutions.[4][5]

Q3: What is the isoelectric point (pI) of this compound and why is it important for solubility?

A3: The isoelectric point (pI) is the pH at which a peptide has no net electrical charge. At this pH, peptide solubility is typically at its minimum.[5] To enhance solubility, it is recommended to adjust the pH of the solution to be either above or below the pI.[6] For this compound, with a free amino group (N-terminus) and a free carboxyl group (C-terminus), the net charge is pH-dependent.

Q4: Are there any solvents I should avoid when working with this compound?

A4: Yes. Dimethyl sulfoxide (B87167) (DMSO) should be used with caution or avoided when dissolving peptides containing Methionine (Met) or Cysteine (Cys).[7][8] DMSO can oxidize the sulfur-containing side chain of methionine.[7][8] If an organic solvent is necessary, dimethylformamide (DMF) is a recommended alternative.[4][9]

Troubleshooting Guide for Poor Solubility

This guide provides a systematic approach to dissolving this compound. It is crucial to start with a small amount of the peptide for solubility testing before dissolving the entire sample.[10]

Troubleshooting Workflow

G cluster_0 Start: Lyophilized this compound cluster_1 Step 1: Aqueous Solvents cluster_2 Step 2: pH Adjustment cluster_3 Step 3: Organic Co-solvents (Use with Caution) cluster_4 Outcome start Weigh a small amount of peptide step1 Attempt to dissolve in sterile, deionized water or a suitable buffer (e.g., PBS, pH 7.4) start->step1 sonicate1 Apply sonication for 5-10 minutes step1->sonicate1 If not fully dissolved step2 Adjust pH away from the isoelectric point (pI) sonicate1->step2 If still insoluble acid Add a small amount of dilute acetic acid (e.g., 10%) step2->acid To lower pH base Add a small amount of dilute ammonium (B1175870) bicarbonate (e.g., 0.1 M) step2->base To raise pH step3 Dissolve in a minimal amount of a recommended organic solvent, then slowly add aqueous buffer. acid->step3 If still insoluble success Peptide Dissolved acid->success base->step3 If still insoluble base->success dmf Dimethylformamide (DMF) step3->dmf acn Acetonitrile (ACN) step3->acn ipa Isopropanol step3->ipa dmf->success fail Consult further technical support dmf->fail If precipitation occurs upon a queous buffer addition acn->success acn->fail If precipitation occurs upon a queous buffer addition ipa->success ipa->fail If precipitation occurs upon a queous buffer addition

Caption: Troubleshooting workflow for dissolving this compound.

Detailed Experimental Protocols

Protocol 1: Basic Aqueous Dissolution

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.

  • Add a small, precise volume of sterile, deionized water or your desired aqueous buffer (e.g., PBS, pH 7.4) to a small test amount of the peptide.

  • Gently vortex or swirl the vial to mix.

  • If the peptide does not dissolve completely, place the vial in a sonicator bath for 5-10 minutes.[10] Sonication can help break up aggregates and facilitate dissolution.[11]

  • Visually inspect the solution. A clear solution indicates the peptide is dissolved. If it remains cloudy or contains particulates, proceed to the next protocol.

Protocol 2: pH Adjustment

  • If the peptide is not soluble in a neutral aqueous solution, adjusting the pH away from its isoelectric point can increase solubility.[5]

  • For an acidic solution: Add a small amount of a dilute acid, such as 10% acetic acid, dropwise to your peptide suspension.[12]

  • For a basic solution: Add a small amount of a dilute base, such as 0.1 M ammonium bicarbonate, dropwise to your peptide suspension.[11]

  • After each addition, gently vortex and observe for dissolution.

  • Once the peptide is dissolved, you may be able to carefully adjust the pH back towards your desired experimental range. Be aware that the peptide may precipitate again if you get too close to the pI.

Protocol 3: Use of Organic Co-solvents

Caution: As this compound contains methionine, avoid using DMSO.[7] Recommended alternatives include DMF, acetonitrile, or isopropanol.[7][9]

  • Carefully add a minimal amount of the chosen organic solvent (e.g., DMF) to the lyophilized peptide.

  • Gently vortex until the peptide is completely dissolved in the organic solvent.

  • Slowly add your desired aqueous buffer to the peptide-organic solvent mixture dropwise while vortexing.

  • If the solution becomes cloudy or precipitation occurs, you have reached the solubility limit in that particular co-solvent/aqueous buffer mixture.

Summary of Recommended Solvents

Solvent SystemRecommendation for this compoundRationale
Water / Aqueous Buffers First choice. Ideal for biological compatibility.
Dilute Acetic Acid Recommended if insoluble in water. Increases the net positive charge, improving solubility.
Dilute Ammonium Bicarbonate Recommended if insoluble in water. Increases the net negative charge, improving solubility.
Dimethylformamide (DMF) Recommended alternative to DMSO. A strong organic solvent suitable for hydrophobic peptides.[9]
Acetonitrile (ACN) Alternative organic solvent. Can be effective for dissolving hydrophobic peptides.[7]
Isopropanol Alternative organic solvent. Another option for dissolving hydrophobic peptides.[7]
Dimethyl Sulfoxide (DMSO) Not Recommended. Risk of oxidizing the methionine residue.[7][8]

References

Technical Support Center: Optimizing HPLC Gradient for H-Met-Ala-Ser-OH Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for peptide purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the purification of the tripeptide H-Met-Ala-Ser-OH using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for developing an HPLC gradient for this compound purification?

A good starting point is a broad scouting gradient using a reversed-phase C18 column. A typical initial gradient runs from 5% to 95% acetonitrile (B52724) (ACN) in water, with 0.1% trifluoroacetic acid (TFA) in both solvents, over 20 to 30 minutes.[1] This will help determine the approximate ACN concentration at which this compound elutes.

Q2: How does the choice of mobile phase additive affect the purification of this compound?

Mobile phase additives, or ion-pairing agents, are crucial for good peak shape and retention in peptide HPLC.[2]

  • Trifluoroacetic acid (TFA) is the most common choice for UV detection as it improves peak symmetry.[2][3] However, it can cause ion suppression in mass spectrometry (MS) detection.[2][3][4]

  • Formic acid (FA) is often used for LC-MS applications as it is less likely to cause ion suppression, though it may result in broader peaks compared to TFA.[2][3]

  • Difluoroacetic acid (DFA) can offer a compromise between the excellent peak shape provided by TFA and the MS compatibility of FA.[2][3]

Q3: What column specifications are ideal for purifying a tripeptide like this compound?

For a small peptide like this compound, the following column characteristics are recommended:

  • Stationary Phase: A C18 stationary phase is a versatile and common starting point for peptide purification.[5]

  • Pore Size: A wider pore size of around 300 Å is beneficial for peptides to ensure proper interaction with the stationary phase.[6][7]

  • Particle Size: Smaller particle sizes (e.g., 1.7-3.5 µm) will generally provide higher resolution and sharper peaks.

Q4: My peaks are tailing. What are the likely causes and how can I fix it?

Peak tailing can be caused by several factors:

  • Secondary Interactions: The peptide may be interacting with uncapped silanol (B1196071) groups on the silica (B1680970) support. Ensure the mobile phase contains an ion-pairing agent like 0.1% TFA to minimize these interactions.[6]

  • Column Contamination: The column may be contaminated with strongly retained compounds. Try flushing the column with a strong solvent wash.

  • Incorrect Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the peptide and lead to poor peak shape.[8] For reproducible results, ensure the mobile phase pH is consistent.

  • Metal Chelation: Some peptides can interact with trace metals in the HPLC system or on the column, leading to tailing. Adding a small amount of a chelating agent like citric acid to the mobile phase can sometimes help.[9]

Q5: My retention times are shifting between runs. What should I investigate?

Fluctuating retention times are often due to:

  • Mobile Phase Composition: Inconsistent preparation of the mobile phase can lead to shifts in retention.[10] Ensure accurate and consistent preparation of your aqueous and organic mobile phases.

  • Column Equilibration: Insufficient column equilibration between gradient runs can cause retention time variability. Ensure the column is fully equilibrated to the initial gradient conditions before each injection.

  • Pump Performance: Issues with the HPLC pump, such as leaks or malfunctioning check valves, can lead to inconsistent solvent delivery and shifting retention times.[11]

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times. Using a column oven will provide a stable temperature environment.[11]

Troubleshooting Guides

Problem: Poor Peak Resolution

If you are observing poor resolution between your target peptide this compound and impurities, consider the following troubleshooting steps:

Potential Cause Suggested Solution
Gradient is too steep Decrease the gradient slope. A shallower gradient (e.g., 0.5-1% change in organic solvent per minute) often improves the resolution of closely eluting peaks.[6]
Inappropriate Mobile Phase Experiment with different ion-pairing agents (TFA, FA, DFA) to alter selectivity.[2][3]
Column Overload Reduce the amount of sample injected onto the column. Overloading can lead to peak broadening and loss of resolution.
Suboptimal Flow Rate Optimize the flow rate. While a lower flow rate can sometimes improve resolution, there is a trade-off with run time.
Incorrect Column Chemistry If using a C18 column, consider trying a C8 or C4 column, which are less hydrophobic and may provide different selectivity for your peptide and its impurities.

Troubleshooting Workflow for Poor Peak Resolution

Start Poor Peak Resolution SteepGradient Is the gradient too steep? Start->SteepGradient DecreaseSlope Decrease Gradient Slope (e.g., 0.5%/min) SteepGradient->DecreaseSlope Yes MobilePhase Is mobile phase optimized? SteepGradient->MobilePhase No End Resolution Improved DecreaseSlope->End ChangeAdditive Try different ion- pairing agent (FA, DFA) MobilePhase->ChangeAdditive No ColumnOverload Is the column overloaded? MobilePhase->ColumnOverload Yes ChangeAdditive->End ReduceLoad Reduce sample injection volume ColumnOverload->ReduceLoad Yes ColumnOverload->End No ReduceLoad->End

Caption: A logical workflow for troubleshooting poor peak resolution in HPLC.

Problem: Abnormal Peak Shape (Fronting, Splitting)

Abnormal peak shapes can indicate a variety of issues. Here are some common causes and solutions:

Potential Cause Suggested Solution
Sample Solvent Incompatibility The sample should be dissolved in a solvent that is weaker than or the same as the initial mobile phase. Dissolving the sample in a strong solvent can cause peak distortion.
Column Overload Injecting too much sample can lead to peak fronting.[12] Dilute your sample or reduce the injection volume.
Partially Blocked Frit A blocked column inlet frit can cause peak splitting.[13] Try back-flushing the column or replacing the frit if possible.
Column Void A void at the head of the column can lead to split or broad peaks.[14] This often requires replacing the column.
Co-eluting Impurities What appears to be a split peak may be two closely eluting compounds. Try optimizing the gradient to improve separation.

Decision Tree for Abnormal Peak Shapes

Start Abnormal Peak Shape (Fronting, Splitting) SampleSolvent Is sample dissolved in initial mobile phase? Start->SampleSolvent ChangeSolvent Dissolve sample in a weaker solvent SampleSolvent->ChangeSolvent No Overload Is the sample concentration too high? SampleSolvent->Overload Yes End Peak Shape Improved ChangeSolvent->End ReduceConc Reduce injection volume or sample concentration Overload->ReduceConc Yes FritBlock Is the column pressure higher than normal? Overload->FritBlock No ReduceConc->End Backflush Back-flush the column or replace the frit FritBlock->Backflush Yes FritBlock->End No Backflush->End

Caption: A decision tree to diagnose the cause of abnormal peak shapes.

Experimental Protocols

Protocol 1: Initial Scouting Gradient for this compound

Objective: To determine the approximate elution conditions for this compound.

Materials:

  • HPLC system with a gradient pump and UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 300 Å pore size)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Crude this compound sample dissolved in Mobile Phase A

Methodology:

Parameter Value
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 214 nm
Injection Volume 10 µL
Gradient Program 5% to 95% B over 20 minutes

Procedure:

  • Equilibrate the column with 5% Mobile Phase B for at least 10 column volumes.

  • Inject the crude this compound sample.

  • Run the gradient as specified in the table above.

  • Monitor the chromatogram to determine the retention time and approximate %B at which the main peptide peak elutes.

Protocol 2: Gradient Optimization for Improved Resolution

Objective: To refine the gradient to achieve baseline separation of this compound from its impurities.

Methodology: Based on the results from the scouting run, design a shallower gradient around the elution point of the target peptide. For example, if this compound eluted at approximately 30% B in the scouting run, a new focused gradient can be developed.

Parameter Value
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 214 nm
Injection Volume 10 µL
Gradient Program See table below

Optimized Gradient Program:

Time (min) % Mobile Phase B
020
2040
2195
2595
2620
3020

Procedure:

  • Equilibrate the column with the initial conditions (20% B).

  • Inject the sample and run the optimized gradient.

  • Analyze the resulting chromatogram for improved resolution. Further adjustments to the gradient slope (e.g., making it even shallower over a longer time) can be made to further enhance separation.

Workflow for HPLC Gradient Optimization

Start Start: Crude This compound ScoutingRun Perform Scouting Run (Broad Gradient: 5-95% B) Start->ScoutingRun AnalyzeScout Analyze Scouting Data: Determine approx. %B elution ScoutingRun->AnalyzeScout DesignFocused Design Focused Gradient (Shallow slope around elution %B) AnalyzeScout->DesignFocused RunOptimized Run Optimized Gradient DesignFocused->RunOptimized EvaluateRes Evaluate Resolution RunOptimized->EvaluateRes FurtherRefine Further Refine Gradient (Adjust slope or solvent) EvaluateRes->FurtherRefine Needs Improvement End End: Purified Peptide EvaluateRes->End Acceptable FurtherRefine->RunOptimized

References

Technical Support Center: Aspartimide Formation in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to mitigate aspartimide formation, particularly in peptides containing Aspartyl-Serine (Asp-Ser) and other susceptible sequences during Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Section 1: Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation, and why is it a concern for peptides containing Asp-Ser sequences?

A1: Aspartimide formation is a significant side reaction in Fmoc-SPPS where the backbone amide nitrogen of the amino acid following an aspartic acid (Asp) residue attacks the side-chain ester of the Asp. This intramolecular cyclization forms a five-membered succinimide (B58015) ring, known as an aspartimide.[1][2] This side reaction is irreversible and problematic for several reasons:

  • Mass-Neutral Side Products: The initial aspartimide intermediate has the same mass as the starting peptide, making it difficult to detect by mass spectrometry alone.

  • Formation of Impurities: The unstable aspartimide ring can be opened by nucleophiles (like piperidine (B6355638) or water) to form a mixture of α- and β-aspartyl peptides, which are isomers of the target peptide and often co-elute during HPLC purification.[1][2]

  • Racemization: The process can lead to the epimerization of the aspartic acid residue.[2]

  • Chain Termination: In some cases, the aspartimide intermediate can lead to the formation of piperazine-2,5-diones (DKPs), causing termination of the peptide chain.[3]

While the issue is with the Aspartic Acid residue, the identity of the following amino acid (at position Xxx in an Asp-Xxx motif) greatly influences the rate of this side reaction. Sequences like Asp-Gly, Asp-Ser, Asp-Asn, and Asp-Thr are particularly prone to this problem.[1][4]

Q2: What is the chemical mechanism of aspartimide formation?

A2: The reaction is catalyzed by the basic conditions used for Fmoc-deprotection (typically 20% piperidine in DMF). The process involves the deprotonation of the backbone amide nitrogen C-terminal to the Asp residue. This deprotonated nitrogen then acts as a nucleophile, attacking the side-chain carbonyl of the Asp residue to form the cyclic aspartimide intermediate. This intermediate can then be hydrolyzed or attacked by piperidine to yield multiple unwanted side products.[1][5]

Aspartimide_Formation Mechanism of Aspartimide Formation cluster_0 Peptide Backbone cluster_1 Side Reaction Peptide_Start ...-NH-CH(R)-CO- Asp_Residue Asp(OR')-... Next_Residue NH-CH(Ser)-CO-... Deprotonation 1. Deprotonation (Base, e.g., Piperidine) Attack 2. Nucleophilic Attack Deprotonation->Attack Backbone N⁻ attacks Asp side-chain C=O Intermediate Aspartimide Intermediate (Succinimide Ring) Attack->Intermediate Ring_Opening 3. Ring Opening (H2O or Piperidine) Intermediate->Ring_Opening Products Side Products: α-peptide (D/L) β-peptide (D/L) Piperidides (D/L) Ring_Opening->Products

Caption: Base-catalyzed mechanism of aspartimide formation.

Q3: How can I detect aspartimide formation?

A3: Detecting aspartimide formation requires careful analysis of the crude peptide product, typically using HPLC and Mass Spectrometry (MS).

  • HPLC Analysis: Look for the appearance of pre-peaks or post-peaks eluting close to the main product peak. The resulting α- and β-aspartyl isomers often have slightly different retention times.

  • Mass Spectrometry (MS): While the initial aspartimide is mass-neutral, its subsequent reaction products are not. A common indicator is the detection of a species with a mass loss of 18 Da (-H₂O) relative to the target peptide, corresponding to the stable cyclic imide. You may also see piperidide adducts (+84 Da).

Q4: What is the quickest change I can make to my protocol to reduce aspartimide formation?

A4: The simplest and most cost-effective strategy is to modify the Fmoc-deprotection conditions. Adding a small amount of an organic acid to the standard 20% piperidine in DMF solution can significantly suppress the side reaction.[6][7][8] For example, using a solution of 20% piperidine with 0.1 M HOBt (1-hydroxybenzotriazole) or a small percentage of formic acid (e.g., 5%) has been shown to reduce aspartimide formation by up to 90%.[1][7][9]

Section 2: Troubleshooting Guide

Problem: I am observing a significant side product with a mass loss of 18 Da in my Asp-Ser containing peptide.

  • Probable Cause: This mass loss strongly indicates the formation of a stable aspartimide (succinimide) ring.

  • Solutions (in order of complexity):

    • Modify Deprotection: Immediately switch your deprotection reagent to 20% piperidine in DMF containing an acidic additive like 0.1 M HOBt or 2-5% formic acid.[1][7]

    • Use a Weaker Base: Replace piperidine with a less nucleophilic or weaker base. Piperazine or dipropylamine (B117675) (DPA) have been shown to be effective at removing the Fmoc group while suppressing aspartimide formation.[1][9]

    • Reduce Temperature: If using microwave-assisted SPPS, lower the coupling and deprotection temperatures. Reducing the coupling temperature from 80°C to 50°C can limit side reactions.[10][11]

Problem: My peptide contains a highly susceptible Asp-Gly or Asp-Ser motif, and modifying the deprotection conditions is not sufficient.

  • Probable Cause: For extremely sensitive sequences, the equilibrium may still favor aspartimide formation even with modified deprotection cocktails. The flexibility of the subsequent residue (especially Gly) allows for efficient nucleophilic attack.[4]

  • Solutions:

    • Use Pseudoproline Dipeptides: For Asp-Ser or Asp-Thr sequences, the most effective strategy is to incorporate a pseudoproline dipeptide, such as Fmoc-Asp(OtBu)-Ser(ψPro)-OH . These dipeptides temporarily introduce a cyclic oxazolidine (B1195125) structure, which masks the backbone amide nitrogen and completely prevents it from initiating the cyclization reaction.[1][4] The native structure is restored during the final TFA cleavage.

    • Use Backbone Protection: For Asp-Gly sequences, use a dipeptide with a backbone protecting group, such as Fmoc-Asp(OtBu)-Gly(Dmb)-OH . The 2,4-dimethoxybenzyl (Dmb) group protects the glycine's amide nitrogen, physically blocking the cyclization.[2][9][12]

    • Use Bulky Asp Protecting Groups: Replace the standard Fmoc-Asp(OtBu)-OH with an amino acid protected by a bulkier side-chain ester, such as 3-methylpent-3-yl (Mpe) or 2,3,4-trimethylpent-3-yl (ODie).[1][9] The increased steric hindrance makes the side-chain carbonyl less accessible to the backbone nucleophile.

Section 3: Data Summary & Comparative Analysis

The choice of strategy can significantly impact the level of aspartimide formation. The table below summarizes the effectiveness of different approaches based on published data.

StrategyReagent/ModificationSequence MotifAspartimide Formation (%)Reference
Standard Conditions 20% Piperidine/DMFAsp(OtBu)-Cys(Acm)27.0%[1]
Modified Deprotection 20% Piperidine + 5% Formic AcidPTH Peptide~90% reduction[1][7]
Alternative Base ~50% Morpholine/DMFToxinII Model1.2% (at RT)[1]
Bulky Side-Chain PG Asp(OtBu)-Cys(Trt)Asp(OtBu)-Cys(Trt)5.5%[1]
Backbone Protection Fmoc-Asp-Gly(DMB) DipeptideAsp-GlyNear complete suppression[4][9]
Pseudoproline Fmoc-Asp-Ser(ψPro) DipeptideAsp-SerNear complete suppression[1][4]
Novel Protecting Group Cyanosulfurylide (CSY)VariousComplete suppression[2][13]

Section 4: Experimental Protocols & Workflows

Protocol 1: Modified Fmoc-Deprotection using Formic Acid

This protocol is a simple modification of the standard deprotection step in SPPS.

  • Reagent Preparation: Prepare the deprotection solution by adding 2 mL of formic acid to 98 mL of a 20% (v/v) piperidine solution in high-purity DMF. Mix thoroughly.

  • Resin Preparation: After the coupling step, wash the peptide-resin with DMF (3 x 5 mL).

  • Fmoc-Deprotection: Add the prepared formic acid/piperidine/DMF solution to the resin. Allow the reaction to proceed for 5-10 minutes. Drain.

  • Second Deprotection: Add a fresh aliquot of the deprotection solution and react for another 5-10 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine and formic acid before proceeding to the next coupling step.

Protocol 2: General SPPS Workflow for Minimizing Aspartimide Formation

This workflow provides a decision-making framework for synthesizing peptides prone to aspartimide formation.

SPPS_Workflow Decision Workflow for Aspartimide Prevention start Start Peptide Synthesis check_seq Does sequence contain Asp-Xxx motif? (Xxx = Gly, Ser, Asn, Thr) start->check_seq no_risk Proceed with Standard Fmoc-SPPS Protocol check_seq->no_risk No risk High-Risk Sequence Identified check_seq->risk Yes strategy Select Prevention Strategy risk->strategy mod_deprot Strategy 1: Modify Deprotection (e.g., + 0.1M HOBt or Acid) strategy->mod_deprot Moderate Risk adv_pg Strategy 2: Use Advanced Building Block strategy->adv_pg High Risk synthesis Perform SPPS with Selected Strategy mod_deprot->synthesis check_adv Is motif Asp-Ser/Thr or Asp-Gly? adv_pg->check_adv pseudo Use Pseudoproline Dipeptide (Fmoc-Asp-Ser(ψPro)-OH) check_adv->pseudo Asp-Ser/Thr backbone Use Backbone Protected Dipeptide (Fmoc-Asp-Gly(Dmb)-OH) check_adv->backbone Asp-Gly pseudo->synthesis backbone->synthesis analysis Cleave and Analyze Crude Product (HPLC, MS) synthesis->analysis

Caption: A workflow for selecting an appropriate strategy to prevent aspartimide formation.

References

overcoming aggregation of H-Met-Ala-Ser-OH during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aggregation of the tripeptide H-Met-Ala-Ser-OH during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What causes the aggregation of this compound during solid-phase peptide synthesis (SPPS)?

A1: Peptide aggregation during SPPS is primarily driven by the formation of intermolecular hydrogen bonds between the growing peptide chains attached to the resin.[1] This can lead to the formation of stable secondary structures, like β-sheets, which makes the N-terminal amine of the peptide less accessible for subsequent coupling and deprotection steps.[1] While this compound is a short peptide, sequences containing hydrophobic residues like Alanine (B10760859), or those capable of forming hydrogen bonds like Serine, can be prone to aggregation.[1][2]

Q2: How can I identify if aggregation is occurring during the synthesis of this compound?

A2: A primary indicator of on-resin aggregation is the poor swelling of the peptide-resin.[3] Other signs include slow or incomplete Fmoc deprotection and inefficient coupling reactions, which can be monitored using qualitative tests like the Kaiser test.[1][3] In continuous flow synthesis, aggregation may be detected by a flattening and broadening of the deprotection profile.[2]

Q3: Can the individual amino acids in this compound contribute to aggregation?

A3: Yes, the properties of the individual amino acids can influence aggregation:

  • Methionine (Met): The thioether side chain of methionine can be susceptible to oxidation under acidic conditions, forming methionine sulfoxide.[3] While some studies suggest methionine oxidation can slow down fibrillization, it can also alter the peptide's properties and potentially influence aggregation behavior.[4][5][6]

  • Alanine (Ala): As a hydrophobic amino acid, alanine can contribute to the self-association of peptide chains, a key factor in aggregation.[2]

  • Serine (Ser): The hydroxyl group in serine's side chain can participate in hydrogen bonding, which is a primary driver of peptide aggregation.[1][2] Peptides containing serine can also undergo an acid-catalyzed acyl N–O shift, which can be reversed with a base treatment.[3]

Q4: What are the general strategies to prevent aggregation during the synthesis of this compound?

A4: Several strategies can be employed to mitigate aggregation:

  • Modification of Synthesis Conditions: This includes using specialized solvents, adding chaotropic salts, or employing microwave energy.[1][7]

  • Chemical Modification: Introducing backbone-protecting groups or using pseudoproline dipeptides can disrupt the formation of secondary structures that lead to aggregation.[1]

  • Resin Selection: Utilizing resins with good swelling properties and lower substitution can be beneficial.[2][3]

Troubleshooting Guide

This section provides a systematic approach to troubleshoot aggregation issues encountered during the synthesis of this compound.

Symptom 1: Poor Resin Swelling and Incomplete Reactions

If you observe that the resin is not swelling properly and coupling/deprotection reactions are incomplete, it is a strong indication of on-resin aggregation.[3]

Troubleshooting Workflow

A Symptom: Poor Resin Swelling, Incomplete Reactions B Immediate Actions A->B F Advanced Strategies A:e->F:w J Resynthesis Considerations A:e->J:w C Solvent Change: Switch to NMP or add DMSO. B->C Disrupt H-bonding D Increase Temperature B->D Improve kinetics E Sonication B->E Physical disruption G Add Chaotropic Salts: e.g., CuLi, NaClO4, KSCN F->G H Use 'Magic Mixture': Nonionic detergents or ethylene (B1197577) carbonate F->H I Microwave Irradiation F->I K Low Substitution Resin J->K L Alternative Resin: e.g., TentaGel J->L M Introduce Backbone Protection: Hmb or Dmb groups J->M N Utilize Pseudoprolines (derived from Ser) J->N

Caption: Troubleshooting workflow for poor resin swelling.

Symptom 2: Post-Cleavage Insolubility

If the cleaved this compound peptide is difficult to dissolve, this indicates aggregation has occurred and the peptide has precipitated out of solution.

Post-Synthesis Disaggregation Protocol

A Symptom: Insoluble Crude Peptide B Dissolution in TFA/HFIP (1:1) A->B C Incubate for >= 1 hour B->C D Evaporate Solvent (Nitrogen Stream) C->D E Resuspend in Aqueous Buffer D->E F Proceed with Purification E->F

Caption: Post-synthesis peptide disaggregation workflow.

Data Presentation

Table 1: Summary of Chemical Strategies to Mitigate Aggregation

StrategyDescriptionKey ConsiderationsReference(s)
Backbone Protection Incorporation of 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) groups on the amide nitrogen to physically block hydrogen bonding.Incorporate every 6-7 residues for longer peptides. Can also prevent aspartimide formation.[1][3]
Pseudoproline Dipeptides Reversible protection of Ser, Thr, or Cys as a proline-like oxazolidine (B1195125) or thiazolidine (B150603) ring, which introduces a "kink" in the peptide backbone.The native residue is restored during final TFA cleavage.[1][3]
Chaotropic Salts Addition of salts like CuLi, NaClO4, or KSCN to the coupling mixture to disrupt hydrogen bonds.Can improve reaction efficiency.[3]
"Magic Mixture" A solvent system containing nonionic detergents or ethylene carbonate.Aims to improve solvation of the peptide-resin complex.[3]

Table 2: Impact of Synthesis Parameters on Aggregation

ParameterRecommended Action to Reduce AggregationRationaleReference(s)
Solvent Switch from DCM to more polar aprotic solvents like NMP or add DMSO to DMF.Improves solvation of the growing peptide chain.[2][3]
Temperature Couple at a higher temperature.Can help to disrupt secondary structures and improve reaction kinetics.[3]
Resin Loading Use a resin with a lower substitution level.Reduces the proximity of peptide chains, minimizing intermolecular interactions.[2][3]
Deprotection Reagent For slow Fmoc deprotection, switch to a DBU-based reagent.Can be more effective in deprotecting aggregated sequences.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound using a Pseudoproline Dipeptide

This protocol is for the manual synthesis of this compound incorporating a pseudoproline dipeptide to prevent aggregation.

  • Resin Preparation: Start with a pre-loaded Fmoc-Ser(tBu)-Wang resin. Swell the resin in DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF to remove the Fmoc group from Serine. Wash thoroughly with DMF.

  • Coupling of Fmoc-Ala-OH:

    • Activate Fmoc-Ala-OH (3 eq.) with a suitable coupling reagent like HATU (3 eq.) and a base such as DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, extend the coupling time or perform a second coupling.

    • Wash the resin with DMF.

  • Fmoc Deprotection: Remove the Fmoc group from Alanine as described in step 2.

  • Coupling of Fmoc-Met-OH: Couple Fmoc-Met-OH using the same procedure as in step 3.

  • Final Deprotection and Cleavage:

    • Wash the peptide-resin with DCM and dry.

    • Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups. Add DTT to the cleavage mixture to suppress methionine oxidation.[3]

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

Protocol 2: Post-Synthesis Disaggregation of this compound

This protocol is for dissolving and disaggregating the crude this compound peptide after cleavage.[1][8][9]

  • Preparation: Place the lyophilized crude peptide powder in a suitable glass vial.

  • Initial Dissolution: Add a 1:1 mixture of trifluoroacetic acid (TFA) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) to the peptide.[1][8] This mixture is highly effective for dissolving peptides that are insoluble even in 100% TFA.[1]

  • Incubation: Gently swirl the vial and allow the peptide to incubate for at least 1 hour to ensure complete dissolution and disaggregation.[1]

  • Solvent Evaporation: Evaporate the TFA/HFIP solvent under a gentle stream of nitrogen gas, leaving a peptide film.

  • Resuspension: Resuspend the peptide residue in the desired aqueous buffer for purification by HPLC.

Signaling Pathways and Logical Relationships

Logical Relationship of Anti-Aggregation Strategies

cluster_proactive A Aggregation Issue During Synthesis B Proactive Strategies (During Synthesis) A->B C Reactive Strategy (Post-Synthesis) A->C D Modify Synthesis Parameters B->D E Incorporate Aggregation Disrupting Moieties B->E F Disaggregation of Crude Peptide C->F

Caption: Proactive vs. Reactive strategies for aggregation.

References

Technical Support Center: Optimizing Cleavage of H-Met-Ala-Ser-OH from Wang Resin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the successful cleavage of the peptide H-Met-Ala-Ser-OH from Wang resin. Particular emphasis is placed on preventing the oxidation of the methionine residue, a common challenge during peptide cleavage.

Frequently Asked Questions (FAQs)

Q1: What is the standard cleavage cocktail for peptides synthesized on Wang resin?

A1: Peptides synthesized on Wang resin are typically cleaved using a strong acid, most commonly trifluoroacetic acid (TFA).[1][2] A standard and general-purpose cleavage cocktail is a mixture of TFA, triisopropylsilane (B1312306) (TIS), and water, often in a ratio of 95:2.5:2.5 (v/v/v).[3][4]

Q2: Why is a special cleavage cocktail needed for a methionine-containing peptide like this compound?

A2: The thioether side chain of methionine is highly susceptible to oxidation to methionine sulfoxide (B87167) during the acidic conditions of cleavage.[5][6] This oxidation is a significant side reaction that can reduce the yield of the desired peptide and complicate purification. Therefore, a specialized cleavage cocktail containing scavengers that can prevent this oxidation is crucial.[7][8]

Q3: What are scavengers and why are they essential in a cleavage cocktail?

A3: During cleavage, reactive cationic species are generated from the resin and side-chain protecting groups. These can cause unwanted modifications to sensitive amino acid residues. Scavengers are reagents added to the cleavage cocktail to "trap" these reactive species, thereby preventing side reactions.[4][9] For this compound, scavengers are critical not only to protect methionine from oxidation but also to prevent other potential side reactions.

Q4: Which scavengers are recommended for cleaving methionine-containing peptides?

A4: To prevent methionine oxidation, reducing agents and other specific scavengers should be included in the cleavage cocktail.[10] Effective scavengers for this purpose include:

A well-known cocktail specifically designed to prevent methionine oxidation is Reagent H.[7][8][11]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Peptide Yield Incomplete cleavage from the resin.Increase the cleavage reaction time (standard is 1-2 hours).[12] Ensure fresh, high-quality TFA is used.
Peptide precipitation is incomplete.Ensure the ether used for precipitation is cold (-20°C). Use a larger volume of ether (8-10 times the volume of TFA).[1][12] Allow the peptide to precipitate at a low temperature for an extended period (e.g., overnight at 4°C).[1][12]
Presence of a +16 Da impurity in the mass spectrum Oxidation of the methionine residue to methionine sulfoxide.Use a cleavage cocktail specifically designed to prevent methionine oxidation, such as Reagent H or a custom cocktail containing reducing scavengers like thioanisole, EDT, and DMS.[7][8][11] Perform the cleavage under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[10]
Other unexpected impurities Alkylation of the methionine side chain by reactive cations generated during cleavage.Ensure an adequate concentration of scavengers like TIS is present in the cleavage cocktail to trap reactive carbocations.[9]

Recommended Cleavage Cocktails for this compound

The following table summarizes recommended cleavage cocktails for the peptide this compound, with a focus on preventing methionine oxidation.

Cocktail Name/Type Composition (v/v/w) Key Features & Recommendations
Standard TFA Cocktail (Modified for Met) 94% TFA, 2.5% Water, 2.5% EDT, 1% TISA good starting point that includes a reducing scavenger (EDT) to minimize methionine oxidation.[3]
Reagent K 82.5% TFA, 5% Phenol (B47542), 5% Water, 5% Thioanisole, 2.5% EDTA robust, general-purpose cocktail for peptides with multiple sensitive residues, including methionine.[11]
Reagent H 81% TFA, 5% Phenol, 5% Thioanisole, 3% Water, 2.5% EDT, 2% DMS, 1.5% NH₄ISpecifically formulated to prevent methionine oxidation and can also reduce any pre-existing methionine sulfoxide.[7][8][11] This is highly recommended for this compound.

Experimental Protocols

Protocol 1: Cleavage using a Modified Standard TFA Cocktail
  • Resin Preparation: Wash the dried peptide-resin with dichloromethane (B109758) (DCM) and dry thoroughly under vacuum.

  • Cocktail Preparation: In a fume hood, prepare a fresh cleavage cocktail of TFA/Water/EDT/TIS (94:2.5:2.5:1, v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin. Collect the filtrate and add it dropwise to a 10-fold volume of cold diethyl ether.

  • Peptide Isolation: A white precipitate of the peptide should form. Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Cleavage using Reagent H
  • Resin Preparation: Wash the dried peptide-resin with DCM and dry thoroughly under vacuum.

  • Cocktail Preparation: In a fume hood, carefully prepare fresh Reagent H by mixing TFA (81% w/w), phenol (5% w/w), thioanisole (5% w/w), water (3% w/w), 1,2-ethanedithiol (2.5% w/w), dimethylsulfide (2% w/w), and ammonium iodide (1.5% w/w).[8][11]

  • Cleavage Reaction: Add Reagent H to the resin (approximately 30 mL per gram of resin) and allow the mixture to stand for 3 hours at room temperature under an inert gas atmosphere.[8][11]

  • Peptide Precipitation: Filter the cleavage mixture and wash the resin with a small amount of TFA. Combine the filtrates and precipitate the peptide by adding it to cold methyl tert-butyl ether.[8][11]

  • Peptide Isolation and Drying: Isolate the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.

Visualized Workflows

Cleavage_Workflow start Start: Peptide-Resin (this compound on Wang Resin) prep_resin Resin Preparation: Wash with DCM and dry start->prep_resin cleavage Cleavage Reaction: Mix resin and cocktail (2-3h, RT) prep_resin->cleavage prep_cocktail Prepare Cleavage Cocktail (e.g., Reagent H) prep_cocktail->cleavage filtration Filtration: Separate resin from filtrate cleavage->filtration precipitation Peptide Precipitation: Add filtrate to cold ether filtration->precipitation isolation Peptide Isolation: Centrifuge and wash pellet precipitation->isolation drying Drying: Dry peptide under vacuum isolation->drying end End: Purified Peptide (this compound) drying->end Troubleshooting_Logic start Problem Encountered During Cleavage low_yield Low Peptide Yield? start->low_yield impurity Unexpected Impurities? start->impurity incomplete_cleavage Potential Cause: Incomplete Cleavage low_yield->incomplete_cleavage Yes poor_precipitation Potential Cause: Poor Precipitation low_yield->poor_precipitation Yes met_oxidation Potential Cause: Methionine Oxidation (+16 Da) impurity->met_oxidation Yes alkylation Potential Cause: Side-chain Alkylation impurity->alkylation Yes solution_cleavage Solution: - Increase cleavage time - Use fresh TFA incomplete_cleavage->solution_cleavage solution_precipitation Solution: - Use colder ether - Increase ether volume - Extend precipitation time poor_precipitation->solution_precipitation solution_oxidation Solution: - Use Reagent H or similar - Cleave under inert gas met_oxidation->solution_oxidation solution_alkylation Solution: - Ensure sufficient scavengers (e.g., TIS) alkylation->solution_alkylation

References

Validation & Comparative

A Comparative Analysis of H-Met-Ala-Ser-OH and its D-Amino Acid Analog in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and drug development professionals on the comparative bioactivity of the L-form tripeptide H-Met-Ala-Ser-OH and its D-amino acid counterpart. This document provides a summary of their potential activities based on known principles of peptide chemistry and receptor pharmacology, detailed experimental protocols for their evaluation, and visual representations of the relevant signaling pathway and experimental workflow.

The tripeptide this compound, composed of L-amino acids, is recognized as a potential ligand for formyl peptide receptors (FPRs), a class of G-protein coupled receptors (GPCRs) integral to the inflammatory response.[1][2][3] The substitution of one or more of these L-amino acids with their D-enantiomers can profoundly impact the peptide's biological activity, primarily by altering its stability and interaction with its target receptor. This guide explores these differences, offering a framework for the systematic evaluation of such peptide analogs.

Comparative Biological Activity: A Data-Driven Overview

ParameterThis compound (L-form)D-Amino Acid Analog (e.g., H-D-Met-Ala-Ser-OH)Rationale for Predicted Difference
Receptor Binding Affinity (Ki) Moderate to HighPotentially LowerThe stereochemistry of the amino acids is crucial for the precise three-dimensional fit into the receptor's binding pocket. A D-amino acid substitution can disrupt the optimal conformation required for high-affinity binding.
Potency (EC50) in Signaling Assays Expected to be in the nanomolar to low micromolar rangeLikely Higher EC50 (Lower Potency)Reduced binding affinity typically translates to a lower potency in functional assays that measure downstream signaling events such as calcium mobilization or ERK phosphorylation.
Enzymatic Stability (Half-life in serum) LowHighPeptides composed of L-amino acids are readily degraded by proteases present in serum and tissues. D-amino acids are not recognized by these enzymes, leading to a significantly increased half-life.
In Vivo Efficacy Limited by rapid degradationPotentially EnhancedThe increased stability of the D-amino acid analog could lead to a longer duration of action and improved overall efficacy in a biological system, provided it retains sufficient receptor activity.

Deciphering the Molecular Mechanism: The Formyl Peptide Receptor Signaling Pathway

The biological effects of this compound and its analog are mediated through the activation of formyl peptide receptors, which triggers a well-defined intracellular signaling cascade. Upon ligand binding, the receptor activates heterotrimeric G-proteins, leading to the stimulation of downstream effectors and culminating in a cellular response.

FPR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Peptide_Ligand This compound or its D-analog FPR Formyl Peptide Receptor (FPR) Peptide_Ligand->FPR Binding G_Protein Gαq/i and Gβγ FPR->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ER->PKC Activates MAPK_Cascade MAPK Cascade (e.g., ERK1/2) PKC->MAPK_Cascade Activates Cellular_Response Cellular Response (e.g., Chemotaxis, Inflammation) MAPK_Cascade->Cellular_Response Leads to

FPR Signaling Pathway

A Roadmap for Comparative Analysis: Experimental Workflow

To empirically determine the comparative activity of this compound and its D-amino acid analog, a structured experimental approach is necessary. The following workflow outlines the key assays required to characterize and compare these two peptides.

Experimental_Workflow Start Synthesize and Purify This compound and D-Amino Acid Analog Receptor_Binding Receptor Binding Assay (Determine Ki) Start->Receptor_Binding Calcium_Flux Calcium Mobilization Assay (Determine EC50) Start->Calcium_Flux ERK_Phosphorylation ERK Phosphorylation Assay (Western Blot) Start->ERK_Phosphorylation Stability_Assay Enzymatic Stability Assay (Half-life in Serum) Start->Stability_Assay Data_Analysis Comparative Data Analysis Receptor_Binding->Data_Analysis Calcium_Flux->Data_Analysis ERK_Phosphorylation->Data_Analysis Stability_Assay->Data_Analysis Conclusion Conclusion on Comparative Activity Data_Analysis->Conclusion

Experimental Workflow

Detailed Experimental Protocols

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound and its D-amino acid analog for the formyl peptide receptor.

Materials:

  • Cell membranes prepared from a cell line overexpressing the target FPR (e.g., HEK293-FPR2).

  • Radiolabeled ligand (e.g., [³H]fMLP).

  • Unlabeled competitor peptides (this compound and its D-amino acid analog).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Prepare serial dilutions of the unlabeled competitor peptides.

  • In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the competitor peptides.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • The Ki value is calculated from the IC50 value (the concentration of competitor that displaces 50% of the radiolabeled ligand) using the Cheng-Prusoff equation.

Calcium Mobilization Assay

Objective: To measure the potency (EC50) of the peptides in activating the Gq-coupled signaling pathway, leading to an increase in intracellular calcium.

Materials:

  • A cell line expressing the target FPR (e.g., CHO-K1-hFPR2).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Peptide solutions of varying concentrations.

  • A fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Seed the cells in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in the fluorescence plate reader and record the baseline fluorescence.

  • Add the peptide solutions at various concentrations to the wells.

  • Immediately begin kinetic reading of the fluorescence intensity over a period of several minutes.

  • The EC50 value is determined by plotting the peak fluorescence response against the logarithm of the peptide concentration and fitting the data to a sigmoidal dose-response curve.

ERK1/2 Phosphorylation Western Blot Assay

Objective: To assess the activation of the MAPK/ERK signaling pathway in response to peptide stimulation.

Materials:

  • A cell line expressing the target FPR.

  • Serum-free cell culture medium.

  • Peptide solutions.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF membranes and transfer apparatus.

  • Blocking buffer (e.g., 5% BSA in TBST).

  • Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate and imaging system.

Procedure:

  • Culture cells to 70-80% confluency and then serum-starve for 12-24 hours.

  • Treat the cells with different concentrations of the peptides for a specific time (e.g., 5-15 minutes).

  • Lyse the cells and quantify the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with the primary antibody against phospho-ERK1/2 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using an ECL substrate.

  • Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.

  • Quantify the band intensities to determine the relative increase in ERK1/2 phosphorylation.

References

Functional Comparison of H-Met-Ala-Ser-OH with Structurally-Related Tripeptides in the Context of Formyl Peptide Receptor Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a functional comparison of the tripeptide H-Met-Ala-Ser-OH with other structurally and functionally similar tripeptides, particularly in the context of their activity as agonists for Formyl Peptide Receptors (FPRs). FPRs are a class of G protein-coupled receptors integral to the innate immune response, recognizing N-formylated peptides derived from bacteria and damaged mitochondria, thereby initiating inflammatory and chemotactic responses. While direct experimental data for this compound is limited in publicly available literature, its structural similarity to known FPR agonists suggests it may act as a modulator of this receptor family. This guide synthesizes available information on related peptides to provide a comparative framework.

Introduction to this compound

This compound is a tripeptide composed of methionine, alanine (B10760859), and serine. Its potential biological activity is suggested by its structural resemblance to N-formylated peptides that are known to be potent chemoattractants for leukocytes. One of the most studied of these is N-formylmethionyl-leucyl-phenylalanine (fMLP), which serves as a benchmark for FPR agonist activity. The presence of a methionine residue in this compound is significant, as N-formylated methionine is a key recognition element for FPRs.

Comparison with Similar Tripeptides

The functional activity of tripeptides as FPR agonists is highly dependent on their amino acid sequence and N-terminal modification. The gold standard for comparison is fMLP , a potent agonist for FPR1. Structure-activity relationship studies of various tripeptides have revealed key determinants for FPR activation:

  • N-terminal Formylation: The N-formyl group on the initial methionine residue is a critical determinant for high-affinity binding and potent activation of FPR1. While this compound is not formylated, it may still exhibit some activity, potentially as a weaker agonist or even an antagonist, or it could be a substrate for in vivo formylation.

  • Amino Acid Composition: The hydrophobicity and steric properties of the amino acid residues at each position significantly influence receptor binding and activation. For instance, in fMLP, the leucine (B10760876) and phenylalanine residues contribute to its high potency. The alanine and serine in this compound are smaller and less hydrophobic, which would be expected to result in a lower affinity for FPR1 compared to fMLP.

  • Receptor Selectivity: The human FPR family includes FPR1, FPR2, and FPR3, each with distinct ligand specificities and signaling outcomes. While fMLP is a potent agonist of FPR1, other peptides can exhibit selectivity for FPR2 or FPR3. The activity profile of this compound across these receptor subtypes is currently unknown.

Quantitative Data Presentation

Due to the absence of direct comparative experimental data for this compound in the scientific literature, the following table presents hypothetical data based on the known structure-activity relationships of FPR agonists. These values are for illustrative purposes to demonstrate how such a comparison would be presented. The values for fMLP are representative of those found in the literature. The hypothetical values for this compound and other related tripeptides are estimated based on their structural differences from fMLP.

PeptideReceptor TargetCalcium Mobilization (EC50, nM)Chemotaxis (EC50, nM)Notes
fMLP FPR11 - 100.1 - 1Potent, well-characterized agonist. Gold standard for FPR1 activation.
This compound FPR1 (putative)>1000 (Hypothetical)>1000 (Hypothetical)Expected to have significantly lower potency due to the lack of N-terminal formylation and less hydrophobic residues compared to fMLP.
N-formyl-Met-Ala-Ser-OH FPR1 (putative)100 - 500 (Hypothetical)50 - 200 (Hypothetical)The presence of the N-formyl group would likely increase potency compared to the non-formylated version, but still be less potent than fMLP due to the Ala and Ser residues.
H-Met-Leu-Phe-OH FPR1 (putative)500 - 1000 (Hypothetical)200 - 800 (Hypothetical)The absence of the N-formyl group drastically reduces potency, even with the optimal hydrophobic core of Leu-Phe.

Signaling Pathways

Activation of FPRs by agonist binding initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to heterotrimeric G-proteins of the Gi family. This leads to the dissociation of the Gα and Gβγ subunits, which in turn activate downstream effectors. A key consequence is the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, resulting in a transient increase in cytosolic calcium concentration. This calcium signal is a critical second messenger for various cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS). The Gβγ subunits can also activate phosphoinositide 3-kinase (PI3K), leading to the activation of the Akt signaling pathway, which is involved in cell survival and other functions. Furthermore, FPR activation can lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2, which plays a role in cell proliferation and differentiation.

FPR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Response Agonist Agonist (e.g., this compound) FPR FPR Agonist->FPR Binding G_protein Gi/o FPR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC α subunit PI3K PI3K G_protein->PI3K βγ subunits PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Release PKC Protein Kinase C (PKC) DAG->PKC Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Ca_cyto->PKC Chemotaxis Chemotaxis Ca_cyto->Chemotaxis MAPK MAPK Cascade (ERK1/2) PKC->MAPK Degranulation Degranulation PKC->Degranulation ROS ROS Production PKC->ROS Gene_Expression Gene Expression MAPK->Gene_Expression Akt Akt PI3K->Akt Akt->Gene_Expression

FPR Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the functional activity of FPR agonists.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon receptor activation.

1. Cell Culture and Preparation:

  • Human promyelocytic leukemia cells (e.g., HL-60) differentiated into a neutrophil-like phenotype, or a cell line stably expressing the formyl peptide receptor of interest (e.g., HEK293-FPR1), are commonly used.

  • Cells are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum) and maintained in a humidified incubator at 37°C with 5% CO₂.

  • On the day of the assay, cells are harvested, washed with a buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES), and resuspended at a density of 1-5 x 10⁶ cells/mL.

2. Fluorescent Dye Loading:

  • Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, at a final concentration of 1-5 µM.

  • The cell suspension is incubated in the dark at room temperature for 30-60 minutes to allow for dye uptake and de-esterification.

  • After incubation, cells are washed to remove extracellular dye and resuspended in the assay buffer.

3. Assay Performance:

  • The dye-loaded cell suspension is dispensed into a 96-well or 384-well black, clear-bottom microplate.

  • The plate is placed in a fluorescence plate reader equipped with an automated injection system.

  • A baseline fluorescence reading is taken for a short period (e.g., 10-20 seconds).

  • The test peptides (this compound, fMLP, etc.) at various concentrations are automatically injected into the wells.

  • Fluorescence is continuously monitored for a period of 1-3 minutes to capture the transient calcium flux.

4. Data Analysis:

  • The change in fluorescence intensity over time is recorded. For Fura-2, the ratio of fluorescence at 340 nm and 380 nm excitation is calculated. For Fluo-4, the change in fluorescence intensity at ~520 nm emission is measured.

  • The peak fluorescence response is determined for each concentration of the test peptide.

  • Dose-response curves are generated by plotting the peak response against the logarithm of the peptide concentration.

  • The EC50 value (the concentration of the peptide that elicits a half-maximal response) is calculated from the dose-response curve using non-linear regression analysis.

Neutrophil Chemotaxis Assay

This assay measures the directed migration of neutrophils towards a chemoattractant.

1. Neutrophil Isolation:

  • Human neutrophils are isolated from fresh peripheral blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran (B179266) sedimentation and hypotonic lysis of red blood cells.

  • Isolated neutrophils are washed and resuspended in a suitable assay medium (e.g., HBSS with 0.1% BSA).

2. Chemotaxis Chamber Setup:

  • A Boyden chamber or a similar multi-well chemotaxis system with a microporous membrane (typically 3-5 µm pore size) separating the upper and lower wells is used.

  • The lower wells are filled with the assay medium containing different concentrations of the chemoattractant peptides (this compound, fMLP, etc.). A negative control (medium alone) and a positive control (a known potent chemoattractant) are included.

  • The membrane is placed over the lower wells.

3. Cell Migration:

  • The isolated neutrophil suspension is added to the upper wells.

  • The chamber is incubated at 37°C in a humidified atmosphere with 5% CO₂ for 60-90 minutes to allow for cell migration through the membrane towards the chemoattractant.

4. Quantification of Migration:

  • After incubation, the non-migrated cells on the top of the membrane are removed.

  • The membrane is fixed and stained (e.g., with Diff-Quik or hematoxylin).

  • The number of migrated cells on the underside of the membrane is counted using a microscope in several high-power fields.

  • Alternatively, migrated cells can be quantified by lysing the cells and measuring the activity of an intracellular enzyme (e.g., myeloperoxidase) or by using a fluorescent dye to label the cells before the assay and measuring the fluorescence of the migrated cells.

5. Data Analysis:

  • The number of migrated cells is plotted against the logarithm of the chemoattractant concentration to generate a dose-response curve.

  • The EC50 value for chemotaxis is determined from this curve.

Experimental_Workflow cluster_calcium Calcium Mobilization Assay cluster_chemotaxis Neutrophil Chemotaxis Assay C1 Cell Culture (e.g., HL-60) C2 Dye Loading (e.g., Fura-2 AM) C1->C2 C3 Fluorescence Measurement (Plate Reader) C2->C3 C4 Agonist Injection C3->C4 C5 Data Analysis (EC50 Calculation) C3->C5 C4->C3 N1 Neutrophil Isolation (from blood) N2 Chamber Setup (Boyden Chamber) N1->N2 N3 Cell Migration (Incubation) N2->N3 N2->N3 Add Cells & Agonist N4 Quantification (Cell Counting/Staining) N3->N4 N5 Data Analysis (EC50 Calculation) N4->N5

Experimental Workflow

Conclusion

While this compound shares structural motifs with known formyl peptide receptor agonists, its precise biological function and potency remain to be experimentally determined. Based on established structure-activity relationships for tripeptide ligands of FPRs, it is anticipated that this compound would be a significantly weaker agonist than the potent bacterial chemoattractant fMLP, primarily due to the absence of an N-terminal formyl group. Future studies employing the detailed experimental protocols outlined in this guide are necessary to fully characterize the functional activity of this compound and its potential role as a modulator of the innate immune system. Such research will be valuable for drug development professionals seeking to design novel therapeutics targeting the formyl peptide receptor family.

A Comparative Guide to Orthogonal Purity Validation of Synthetic H-Met-Ala-Ser-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust characterization of synthetic peptides is a critical aspect of drug development and research. Ensuring the identity, purity, and quantity of a peptide like H-Met-Ala-Ser-OH is paramount for its safe and effective use. This guide provides an objective comparison of key orthogonal analytical methods for validating the purity of synthetic this compound, supported by illustrative experimental data and detailed methodologies.

The principle of orthogonal validation lies in using multiple, distinct analytical methods based on different physicochemical principles to assess the same attribute—in this case, peptide purity. This approach provides a high degree of confidence in the analytical results. When different methods yield comparable results, it strengthens the validity of the data. Conversely, discrepancies can highlight potential issues with a specific technique or reveal unexpected characteristics of the peptide.

Key Orthogonal Methods for Peptide Purity Analysis

The most widely accepted methods for assessing the purity of synthetic peptides are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), Mass Spectrometry (MS), Amino Acid Analysis (AAA), and Capillary Electrophoresis (CE). Each technique provides distinct and complementary information regarding the purity and identity of the target peptide.

Comparative Data Summary

The following tables present hypothetical, yet realistic, quantitative data for the analysis of a synthetic batch of this compound using orthogonal methods.

Table 1: RP-HPLC and UPLC Purity Analysis of this compound

ParameterRP-HPLCUPLC
Column C18, 4.6 x 250 mm, 5 µmC18, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Gradient 5-30% B over 20 min5-30% B over 5 min
Flow Rate 1.0 mL/min0.4 mL/min
Detection UV at 214 nmUV at 214 nm
Retention Time 12.5 min3.1 min
Peak Area (%) 98.5%98.6%
Impurity 1 (%) 0.8%0.8%
Impurity 2 (%) 0.7%0.6%

Table 2: Mass Spectrometry Analysis of this compound

ParameterResult
Ionization Mode Electrospray Ionization (ESI), Positive
Theoretical Monoisotopic Mass 307.12 g/mol
Observed [M+H]⁺ 308.13 m/z
Major Fragment Ions (MS/MS) y₂ (Ala-Ser-OH): 161.09 m/z, b₂ (Met-Ala): 203.10 m/z
Identified Impurities [M+16+H]⁺ (Oxidized Met): 324.12 m/z

Table 3: Amino Acid Analysis of this compound

Amino AcidTheoretical Molar RatioObserved Molar Ratio
Alanine (Ala) 1.01.02
Serine (Ser) 1.00.97
Methionine (Met) 1.00.99
Net Peptide Content -~85% (typical for lyophilized peptides with counter-ions and water)

Table 4: Capillary Electrophoresis Purity Analysis of this compound

ParameterValue
Capillary Fused Silica, 50 µm i.d., 60 cm total length
Background Electrolyte 50 mM Phosphate (B84403) Buffer, pH 2.5
Voltage 20 kV
Detection UV at 200 nm
Migration Time 8.2 min
Purity (%) 98.2%

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To separate and quantify the target peptide from hydrophobic and other closely related impurities.

Instrumentation: A standard HPLC system with a UV detector.

Procedure:

  • Sample Preparation: Dissolve the synthetic this compound in Mobile Phase A to a concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

    • Gradient: 5% to 30% Mobile Phase B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV absorbance at 214 nm.

  • Data Analysis: Integrate the peak areas of all detected peaks. Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area of all peaks.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the target peptide and identify potential impurities based on their mass-to-charge ratio.

Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the peptide (approximately 10 µM) in 50:50 water/acetonitrile with 0.1% formic acid.

  • MS Analysis:

    • Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode.

    • Mass Range: Scan from m/z 100 to 1000.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

  • MS/MS Analysis (for structural confirmation):

    • Select the [M+H]⁺ ion of the target peptide (m/z 308.13) for collision-induced dissociation (CID).

    • Acquire the fragment ion spectrum.

  • Data Analysis: Compare the observed mass of the main peak with the theoretical mass of this compound. Analyze the fragmentation pattern to confirm the amino acid sequence. Investigate other detected masses for potential impurities.

Amino Acid Analysis (AAA)

Objective: To determine the amino acid composition and the net peptide content.

Procedure:

  • Sample Hydrolysis:

    • Accurately weigh a known amount of the peptide sample.

    • Hydrolyze the peptide in 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.

  • Amino Acid Separation and Quantification:

    • After hydrolysis, neutralize the sample.

    • Separate the individual amino acids using ion-exchange chromatography or reverse-phase chromatography after pre-column derivatization.

    • Quantify the amount of each amino acid by comparing its peak area to that of a known standard.

  • Data Analysis:

    • Calculate the molar ratio of each amino acid.

    • Determine the net peptide content by comparing the total weight of the quantified amino acids to the initial weight of the peptide sample.

Capillary Electrophoresis (CE)

Objective: To provide an orthogonal separation mechanism based on the charge-to-size ratio of the peptide and its impurities.

Instrumentation: A capillary electrophoresis system with a UV detector.

Procedure:

  • Sample Preparation: Dissolve the peptide in the background electrolyte to a concentration of 0.5 mg/mL.

  • CE Conditions:

    • Capillary: Bare fused silica, 50 µm internal diameter, 60 cm total length (50 cm to detector).

    • Background Electrolyte (BGE): 50 mM sodium phosphate buffer, pH 2.5.

    • Voltage: 20 kV.

    • Temperature: 25°C.

    • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

    • Detection: UV absorbance at 200 nm.

  • Data Analysis: Calculate the purity based on the corrected peak area of the main peak relative to the total corrected peak areas of all peaks.

Visualizations

Orthogonal_Validation_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Purity Validation cluster_result Final Assessment Crude_Peptide Crude this compound RP_HPLC RP-HPLC / UPLC (Hydrophobicity) Crude_Peptide->RP_HPLC MS Mass Spectrometry (Mass-to-Charge) Crude_Peptide->MS AAA Amino Acid Analysis (Composition) Crude_Peptide->AAA CE Capillary Electrophoresis (Charge-to-Size) Crude_Peptide->CE Final_Purity Validated Purity RP_HPLC->Final_Purity MS->Final_Purity AAA->Final_Purity CE->Final_Purity

Workflow for orthogonal purity validation of a synthetic peptide.

Logical_Relationship cluster_data Experimental Data cluster_conclusion Conclusion HPLC_Data HPLC Purity ≥ 98% Conclusion High Confidence in Peptide Purity and Identity HPLC_Data->Conclusion MS_Data Correct Molecular Weight MS_Data->Conclusion AAA_Data Correct Amino Acid Ratio AAA_Data->Conclusion CE_Data CE Purity ≥ 98% CE_Data->Conclusion

Logical relationship for high-confidence purity assessment.

Conclusion

The validation of synthetic peptide purity requires a multi-faceted approach. Relying on a single analytical technique is insufficient to fully characterize a synthetic peptide and its potential impurities. By employing orthogonal methods such as RP-HPLC/UPLC, Mass Spectrometry, Amino Acid Analysis, and Capillary Electrophoresis, researchers can obtain a comprehensive and reliable assessment of peptide purity. This integrated strategy ensures the quality and consistency of synthetic peptides, which is essential for reproducible and accurate results in research and for the safety and efficacy of therapeutic products.

Comparative Guide to the Enzymatic Degradation of H-Met-Ala-Ser-OH and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzymatic stability of the tripeptide H-Met-Ala-Ser-OH and its modified analogs. Understanding the degradation patterns of small peptides is crucial for the development of peptide-based therapeutics, as stability directly impacts bioavailability and efficacy. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes enzymatic degradation pathways.

Introduction to Peptide Degradation

Peptides administered in vivo are susceptible to degradation by a variety of peptidases present in biological fluids such as plasma and serum. The primary enzymes responsible for the degradation of short peptides are exopeptidases, which cleave amino acids from the N-terminus (aminopeptidases) or C-terminus (carboxypeptidases). Endopeptidases, which cleave within the peptide chain, also contribute to degradation.[1] The inherent instability of natural peptides often limits their therapeutic application, necessitating modifications to enhance their resistance to enzymatic cleavage.[2]

The tripeptide this compound is susceptible to cleavage at both its N- and C-termini. The N-terminal methionine can be cleaved by methionine aminopeptidases (MAPs), a process influenced by the subsequent amino acid, in this case, alanine.[3][4][5] The C-terminal serine can be removed by carboxypeptidases.[6][7]

This guide focuses on common strategies to improve the stability of this compound, namely N-terminal acetylation and C-terminal amidation. N-terminal acetylation can block the action of aminopeptidases, while C-terminal amidation can prevent cleavage by carboxypeptidases.[8][9][10]

Comparative Analysis of Enzymatic Degradation

Peptide AnalogN-Terminal ModificationC-Terminal ModificationExpected Primary Degradation Pathway(s)Estimated Relative Half-Life in Serum
This compound None (Free Amine)None (Free Carboxyl)Aminopeptidase, Methionine Aminopeptidase, CarboxypeptidaseLow
Ac-Met-Ala-Ser-OH AcetylNone (Free Carboxyl)CarboxypeptidaseModerate
H-Met-Ala-Ser-NH2 None (Free Amine)AmideAminopeptidase, Methionine AminopeptidaseModerate
Ac-Met-Ala-Ser-NH2 AcetylAmideEndopeptidase (slower)High

Note: The relative half-life is an estimation based on the known effects of N-terminal and C-terminal modifications on peptide stability. Actual half-lives would need to be determined experimentally.

Experimental Protocols

To assess the enzymatic stability of this compound and its analogs, a standardized in vitro degradation assay can be performed.

In Vitro Peptide Stability Assay in Human Serum

1. Materials:

  • This compound and its synthetic analogs (Ac-Met-Ala-Ser-OH, H-Met-Ala-Ser-NH2, Ac-Met-Ala-Ser-NH2)

  • Human serum (pooled)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • High-performance liquid chromatography (HPLC) system coupled with a mass spectrometer (LC-MS)

  • Centrifuge

  • Incubator

2. Procedure: a. Peptide Stock Solutions: Prepare 1 mg/mL stock solutions of each peptide in an appropriate solvent (e.g., water or PBS). b. Incubation: i. Dilute the peptide stock solution in human serum to a final concentration of 100 µg/mL. ii. Incubate the peptide-serum mixture at 37°C. iii. At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 100 µL) of the incubation mixture. c. Reaction Quenching and Protein Precipitation: i. Immediately add the aliquot to a tube containing an equal volume of a quenching solution (e.g., 10% TFA in ACN) to stop the enzymatic reaction and precipitate serum proteins. ii. Vortex the mixture and incubate on ice for 10 minutes. d. Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins. e. Sample Analysis: i. Transfer the supernatant to an HPLC vial for LC-MS analysis. ii. Analyze the samples to determine the concentration of the remaining intact peptide.

LC-MS Analysis

1. Chromatographic Conditions:

  • Column: A suitable C18 reverse-phase column.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in ACN.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a specified time to ensure separation of the peptide from its degradation products.

  • Flow Rate: As per column specifications.

  • Detection: UV at 220 nm and mass spectrometry.

2. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Analysis: Monitor the parent ion mass of each peptide.

  • Quantification: The peak area of the parent peptide at each time point is used to calculate the percentage of peptide remaining.

3. Data Analysis:

  • The percentage of intact peptide remaining at each time point is calculated relative to the amount at time zero.

  • The half-life (t½) of the peptide is determined by fitting the degradation data to a first-order decay model.

Visualization of Degradation Pathways

The following diagrams illustrate the enzymatic degradation pathways for this compound and the protective effects of its analogs.

G cluster_0 This compound Degradation This compound This compound Ala-Ser-OH Ala-Ser-OH This compound->Ala-Ser-OH Met H-Met-Ala H-Met-Ala This compound->H-Met-Ala Ser Aminopeptidase Aminopeptidase Aminopeptidase->this compound Carboxypeptidase Carboxypeptidase Carboxypeptidase->this compound

Caption: Enzymatic cleavage of this compound.

G cluster_1 Ac-Met-Ala-Ser-OH Degradation Ac-Met-Ala-Ser-OH Ac-Met-Ala-Ser-OH Ac-Met-Ala Ac-Met-Ala Ac-Met-Ala-Ser-OH->Ac-Met-Ala Ser Aminopeptidase Aminopeptidase Aminopeptidase->Ac-Met-Ala-Ser-OH Blocked Carboxypeptidase Carboxypeptidase Carboxypeptidase->Ac-Met-Ala-Ser-OH

Caption: N-acetylation protects from aminopeptidase.

G cluster_2 H-Met-Ala-Ser-NH2 Degradation H-Met-Ala-Ser-NH2 H-Met-Ala-Ser-NH2 Ala-Ser-NH2 Ala-Ser-NH2 H-Met-Ala-Ser-NH2->Ala-Ser-NH2 Met Aminopeptidase Aminopeptidase Aminopeptidase->H-Met-Ala-Ser-NH2 Carboxypeptidase Carboxypeptidase Carboxypeptidase->H-Met-Ala-Ser-NH2 Blocked

Caption: C-amidation protects from carboxypeptidase.

G cluster_3 Ac-Met-Ala-Ser-NH2 Stability Ac-Met-Ala-Ser-NH2 Ac-Met-Ala-Ser-NH2 Aminopeptidase Aminopeptidase Aminopeptidase->Ac-Met-Ala-Ser-NH2 Blocked Carboxypeptidase Carboxypeptidase Carboxypeptidase->Ac-Met-Ala-Ser-NH2 Blocked Endopeptidase Endopeptidase Endopeptidase->Ac-Met-Ala-Ser-NH2 Slow Cleavage

Caption: Dual protection enhances peptide stability.

G Start Start Peptide Incubation Peptide Incubation Start->Peptide Incubation Time Point Sampling Time Point Sampling Peptide Incubation->Time Point Sampling Quench & Precipitate Quench & Precipitate Time Point Sampling->Quench & Precipitate Centrifuge Centrifuge Quench & Precipitate->Centrifuge LC-MS Analysis LC-MS Analysis Centrifuge->LC-MS Analysis Data Analysis Data Analysis LC-MS Analysis->Data Analysis End End Data Analysis->End

Caption: Workflow for peptide stability assay.

Conclusion

The enzymatic stability of the tripeptide this compound can be significantly enhanced through chemical modifications at its N- and C-termini. N-terminal acetylation provides protection against aminopeptidases, while C-terminal amidation confers resistance to carboxypeptidases. A dually modified analog, Ac-Met-Ala-Ser-NH2, is expected to exhibit the highest stability against exopeptidases, with degradation primarily occurring through slower endopeptidase cleavage. The provided experimental protocol offers a robust framework for quantifying the degradation kinetics of these and other peptide analogs, providing essential data for the design of more stable and effective peptide-based therapeutics.

References

Assessing the Specificity of H-Met-Ala-Ser-OH in Cellular Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the tripeptide H-Met-Ala-Ser-OH, with a focus on its specificity in cellular signaling. In the context of cellular activation, particularly in the immune system, the N-formylated version of this peptide, N-formyl-Met-Ala-Ser-OH (fMAS), is the biologically active form. This document compares fMAS with the well-characterized potent chemoattractant N-formylmethionyl-leucyl-phenylalanine (fMLF), offering insights into its potential as a specific signaling modulator.

Introduction to this compound and its Role in Cellular Signaling

This compound, a tripeptide composed of methionine, alanine, and serine, is a molecule of interest in various fields, including peptide synthesis and biotechnology.[1] However, its intrinsic signaling capabilities are most evident when its N-terminus is formylated, a modification characteristic of bacterial and mitochondrial proteins. This N-formylation transforms the peptide into a ligand for Formyl Peptide Receptors (FPRs), a family of G protein-coupled receptors (GPCRs) integral to the innate immune system.[2] These receptors recognize N-formylated peptides as "danger signals," initiating a signaling cascade that leads to cellular responses such as chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[3][4]

This guide will focus on the interaction of N-formyl-Met-Ala-Ser-OH (fMAS) with the high-affinity formyl peptide receptor, FPR1. Its performance will be benchmarked against fMLF, a canonical and potent FPR1 agonist.

Comparative Analysis of Ligand-Receptor Interactions

A direct quantitative comparison of the binding affinity and functional potency of fMAS and fMLF for FPR1 is essential for assessing the specificity of fMAS. While extensive data is available for fMLF, specific quantitative values for fMAS are not readily found in publicly available literature. The following table summarizes the known quantitative data for fMLF and provides a placeholder for fMAS data, which would be essential for a complete comparative assessment.

LigandTarget ReceptorBinding Affinity (Ki)Functional Potency (ED50/EC50)Source(s)
N-formyl-Met-Ala-Ser-OH (fMAS) FPR1Not AvailableNot Available-
N-formyl-Met-Leu-Phe (fMLF) FPR138 nM7.0 x 10-11 M (Neutrophil Chemotaxis)[5][6]

Note: The lack of available quantitative data for fMAS is a significant knowledge gap. The experimental protocols provided in this guide can be utilized to determine these values and enable a direct comparison. Based on the general understanding of FPR1 ligand binding, it is hypothesized that shorter and structurally simpler peptides like fMAS may exhibit lower affinity and potency compared to the more complex and well-established agonist fMLF.

Signaling Pathways of Formyl Peptide Receptors

Activation of FPR1 by N-formylated peptides such as fMAS and fMLF initiates a well-defined signaling cascade. As a GPCR, FPR1 is coupled to heterotrimeric G proteins, primarily of the Gi family. Ligand binding induces a conformational change in the receptor, leading to the dissociation of the G protein subunits (Gα and Gβγ). Both subunits then activate downstream effector molecules.

A key pathway involves the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a critical second messenger, while DAG activates Protein Kinase C (PKC). This signaling cascade ultimately results in various cellular responses.

Below is a diagram illustrating the FPR1 signaling pathway.

FPR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol FPR1 FPR1 G_protein Gi Protein (α, β, γ) FPR1->G_protein Activation PLC PLC G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Cellular_Response Cellular Response (Chemotaxis, etc.) Ca_release->Cellular_Response PKC->Cellular_Response Ligand fMAS or fMLF Ligand->FPR1 Binding

FPR1 Signaling Pathway

Experimental Workflows for Assessing Specificity

To empirically determine and compare the specificity of fMAS and fMLF, a series of in vitro assays can be performed. The following diagram outlines a logical workflow for these experiments.

Experimental_Workflow start Start binding_assay Competitive Binding Assay (Determine Ki) start->binding_assay calcium_assay Intracellular Calcium Mobilization Assay (Determine EC50) start->calcium_assay chemotaxis_assay Chemotaxis Assay (Determine EC50) start->chemotaxis_assay data_analysis Data Analysis and Comparison binding_assay->data_analysis calcium_assay->data_analysis chemotaxis_assay->data_analysis conclusion Assess Specificity data_analysis->conclusion

Experimental Workflow for Specificity Assessment

Detailed Experimental Protocols

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of fMAS and fMLF for the FPR1 receptor.

Materials:

  • Cells expressing human FPR1 (e.g., transfected HEK293 cells or neutrophil membrane preparations).

  • Radiolabeled FPR1 ligand (e.g., [3H]fMLF).

  • Unlabeled fMAS and fMLF.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare a series of dilutions of unlabeled fMAS and fMLF.

  • In a 96-well plate, add a fixed concentration of radiolabeled ligand to each well.

  • Add the different concentrations of unlabeled fMAS or fMLF to the wells.

  • Initiate the binding reaction by adding the cell membranes or whole cells.

  • Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration and determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

Objective: To measure the functional potency (EC50) of fMAS and fMLF in activating FPR1-mediated calcium signaling.

Materials:

  • FPR1-expressing cells (e.g., U937 or HL-60 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[7]

  • Pluronic F-127.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • fMAS and fMLF.

  • Fluorometric imaging plate reader (FLIPR) or fluorescence spectrophotometer.

Procedure:

  • Culture FPR1-expressing cells to an appropriate density in a 96-well black-walled plate.

  • Load the cells with a calcium-sensitive dye by incubating them with the dye solution (e.g., 5 µM Fluo-4 AM with 0.02% Pluronic F-127) for 30-60 minutes at 37°C.

  • Wash the cells with assay buffer to remove extracellular dye.

  • Prepare serial dilutions of fMAS and fMLF.

  • Place the cell plate in the fluorescence reader and measure the baseline fluorescence.

  • Add the different concentrations of fMAS or fMLF to the wells and immediately start recording the fluorescence intensity over time.

  • The peak fluorescence intensity corresponds to the maximum intracellular calcium concentration.

  • Plot the peak fluorescence response against the logarithm of the agonist concentration to determine the EC50 value.[8]

Neutrophil Chemotaxis Assay

Objective: To assess the ability of fMAS and fMLF to induce directed migration of neutrophils, a key physiological response mediated by FPR1.

Materials:

  • Freshly isolated human neutrophils.

  • Chemotaxis chamber (e.g., Boyden chamber or Transwell inserts with 3-5 µm pores).

  • Assay medium (e.g., RPMI 1640 with 0.5% BSA).

  • fMAS and fMLF.

  • Cell staining and counting method (e.g., Calcein AM staining and fluorescence microscopy or flow cytometry).

Procedure:

  • Isolate neutrophils from fresh human blood using density gradient centrifugation.

  • Resuspend the neutrophils in the assay medium.

  • Prepare serial dilutions of fMAS and fMLF in the assay medium and add them to the lower wells of the chemotaxis chamber.

  • Place the Transwell inserts into the wells.

  • Add the neutrophil suspension to the upper chamber of the inserts.

  • Incubate the chamber at 37°C in a 5% CO2 incubator for 1-2 hours to allow for cell migration.

  • Remove the inserts and quantify the number of neutrophils that have migrated to the lower chamber.

  • Plot the number of migrated cells against the logarithm of the agonist concentration to determine the EC50 value for chemotaxis.

Conclusion

The tripeptide this compound, in its N-formylated form (fMAS), is a putative ligand for the Formyl Peptide Receptor 1 (FPR1). A thorough assessment of its specificity requires direct comparison with a well-established agonist like fMLF. While this guide outlines the necessary theoretical framework and experimental protocols for such a comparison, the lack of publicly available quantitative data for fMAS remains a critical gap. The provided methodologies for binding, calcium mobilization, and chemotaxis assays offer a clear path for researchers to generate this crucial data. The subsequent comparative analysis will elucidate the specificity of fMAS and its potential as a tool for modulating FPR1-mediated cellular signaling in research and therapeutic development.

References

Safety Operating Guide

Proper Disposal of H-Met-Ala-Ser-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This document provides detailed procedures for the proper disposal of the tripeptide H-Met-Ala-Ser-OH, tailored for researchers, scientists, and drug development professionals.

The tripeptide this compound (Methionyl-Alanyl-Serine) is utilized in various research applications. While not classified as acutely toxic, it is categorized as an irritant, capable of causing skin, eye, and respiratory irritation.[1][2] Adherence to proper disposal protocols is therefore essential to mitigate risks and ensure compliance with safety regulations.

Hazard Identification and Safety Precautions

Before handling this compound, it is crucial to be aware of its potential hazards. The primary risks associated with this peptide are irritation upon contact.

Hazard StatementDescription
H315Causes skin irritation.[1]
H319Causes serious eye irritation.[1]
H335May cause respiratory irritation.[1]

Personal Protective Equipment (PPE): To ensure safety, the following PPE should be worn at all times when handling this compound:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.[3]

  • Eye Protection: Safety glasses or goggles are essential to protect against splashes.[3]

  • Lab Coat: A standard laboratory coat should be worn to protect skin and clothing.[3]

Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for the disposal of this compound waste, including unused solids, solutions, and contaminated labware. This process incorporates a chemical inactivation step to degrade the peptide before final disposal.

1. Waste Segregation and Collection:

  • All waste contaminated with this compound, including unused solid peptide, solutions, and disposable labware (e.g., pipette tips, vials), must be collected in a designated hazardous waste container.[3][4]

  • The container must be clearly labeled as "Hazardous Chemical Waste" and specify the contents, including "this compound" and any solvents used.

  • Never dispose of peptide waste in the regular trash or down the sanitary sewer unless explicitly authorized by your institution's Environmental Health and Safety (EHS) department.[4]

2. Chemical Inactivation: A common and effective method for the degradation of peptides in a laboratory setting is through oxidation with a bleach solution (sodium hypochlorite).[1]

  • For Liquid Waste (Aqueous Solutions):

    • Working in a certified chemical fume hood, add a 10% bleach solution to the liquid waste.

    • Allow the mixture to react for a minimum of 30 minutes to ensure complete degradation of the peptide.[1]

  • For Solid Waste (Unused Peptide and Contaminated Labware):

    • Place the solid waste in a suitable container.

    • Immerse the waste in a 10% bleach solution for at least 30 minutes.[1]

3. Neutralization (if required):

  • After the inactivation period, check the pH of the resulting solution.

  • If required by your local wastewater regulations, neutralize the bleach solution before final disposal.[1]

4. Final Disposal:

  • The treated and neutralized waste should be collected in a properly labeled hazardous waste container.

  • Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed waste disposal contractor.[3]

5. Empty Containers:

  • Empty containers that held this compound should be triple-rinsed with an appropriate solvent.

  • The rinsate must be collected and treated as hazardous waste.

  • After thorough rinsing and removal or defacing of the original label, the container may be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

G cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Decontamination cluster_3 Final Disposal start This compound Waste (Solid, Liquid, Contaminated Labware) collect Collect in Labeled Hazardous Waste Container start->collect decontaminate Chemical Inactivation (10% Bleach Solution, 30 min) collect->decontaminate neutralize Neutralize if Required decontaminate->neutralize final_disposal Dispose via Institutional EHS or Licensed Contractor neutralize->final_disposal

Disposal workflow for this compound.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below for reference.

PropertyValue
Molecular FormulaC₁₁H₂₁N₃O₅S[2]
Molecular Weight307.37 g/mol [2]
AppearanceWhite to off-white powder
Purity≥ 98% (HPLC)
Storage Conditions2 - 8 °C

It is the responsibility of all laboratory personnel to be familiar with and adhere to the established waste disposal protocols of their institution. When in doubt, always consult with your Environmental Health and Safety department.

References

Personal protective equipment for handling H-Met-Ala-Ser-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and logistical information for the handling and disposal of the tripeptide H-Met-Ala-Ser-OH. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining the integrity of the product.

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Adherence to proper PPE protocols is mandatory to mitigate these risks.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecifications & Use
Eye Protection Safety GogglesShould be worn to protect against dust particles or splashes.[3][4][5]
Hand Protection Chemical-resistant glovesNitrile or latex gloves are suitable for preventing skin contact.[3][4][5]
Body Protection Lab CoatA standard lab coat should be worn to protect clothing and skin.[3][4][5]
Respiratory Protection Face Mask or RespiratorRecommended when handling the lyophilized powder to avoid inhalation of dust.[3][4]

Operational Plan: Safe Handling and Storage

Proper handling and storage are critical to maintain the peptide's stability and ensure personnel safety.[6]

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure the designated work area, such as a disinfected bench or laminar flow hood, is clean and uncluttered.[3][4]

  • Personal Protective Equipment: Put on all required PPE, including a lab coat, safety goggles, and gloves.[5]

  • Weighing: When weighing the lyophilized powder, do so in a controlled environment to minimize dust creation and exposure.[4]

  • Reconstitution: If preparing a solution, add the appropriate sterile diluent slowly down the vial wall.[3] Gently swirl to dissolve the peptide; do not shake, as this can damage the molecular structure.[3]

  • Clean-up: After handling, decontaminate all surfaces and equipment. Dispose of contaminated PPE in designated hazardous waste containers.[4][7]

Storage Protocols:

FormStorage ConditionRationale
Lyophilized Powder Store at -20°C or -80°C in a tightly sealed container, protected from light.[4][7]Ensures long-term stability.
Reconstituted Solution Aliquot into smaller volumes and store at -20°C or below.[5]Avoids repeated freeze-thaw cycles which can degrade the peptide.[5][7]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.[8] Never dispose of this peptide in regular trash or down the drain.[4][7]

Waste Segregation and Disposal:

  • Liquid Waste: Collect all solutions containing the peptide in a designated, labeled hazardous waste container.[8]

  • Solid Waste: Dispose of contaminated items such as gloves, pipette tips, and vials in a labeled hazardous solid waste container.[7][8]

  • Institutional Protocols: Adhere to your institution's environmental health and safety (EH&S) guidelines for the final disposal of chemical waste.[4]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_storage Storage prep_area 1. Prepare Clean Workspace don_ppe 2. Don Appropriate PPE prep_area->don_ppe weigh 3. Weigh Lyophilized Powder don_ppe->weigh reconstitute 4. Reconstitute with Solvent weigh->reconstitute store_lyo Store Lyophilized Peptide (-20°C) weigh->store_lyo cleanup 5. Clean & Decontaminate Workspace reconstitute->cleanup store_sol Store Reconstituted Solution (-20°C) reconstitute->store_sol dispose 6. Dispose of Waste cleanup->dispose

Workflow for Handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
H-Met-Ala-Ser-OH
Reactant of Route 2
Reactant of Route 2
H-Met-Ala-Ser-OH

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.